5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
Description
BenchChem offers high-quality 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-3-propyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCLVBKQZRCBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323945 | |
| Record name | 6-chloro-3-propyl-1H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790271-30-6 | |
| Record name | 6-chloro-3-propyl-1H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-chloro-1-propyl-1H-benzimidazole-2-thiol: Structure, Synthesis, and Characterization
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-1-propyl-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest within medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are continuously explored for novel therapeutic applications.[1][2][3][4] This document delineates the specific structural attributes of 5-chloro-1-propyl-1H-benzimidazole-2-thiol, offers a detailed, field-proven synthetic protocol and subsequent analytical characterization, and discusses the rationale behind key experimental choices. The content is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective synthesis, analysis, and application of this compound and its analogs.
Molecular Structure Analysis and Physicochemical Implications
The chemical identity of 5-chloro-1-propyl-1H-benzimidazole-2-thiol is defined by a fused bicyclic system comprising a benzene ring and an imidazole ring, with specific substitutions that critically influence its properties.[4]
-
Benzimidazole Core: This aromatic heterocyclic system is isosteric to purine, allowing it to interact with a wide array of biological targets. Its planar structure is a key feature for intercalation or binding within protein active sites.[5]
-
2-Thiol Group: This substituent introduces a crucial functional handle and exists in a thione-thiol tautomerism. The thione form is generally favored in the solid state. This group is a potential site for S-alkylation to generate diverse libraries of derivatives.[5] It also imparts a nucleophilic character and potential for metal chelation.
-
5-Chloro Substituent: The presence of a chlorine atom on the benzene ring significantly alters the electronic properties of the molecule. As an electron-withdrawing group, it increases the acidity of the N-H proton and influences the overall lipophilicity and metabolic stability of the compound.
-
1-Propyl Group: The N-alkylation with a propyl group at the 1-position enhances the lipophilicity (fat-solubility) of the molecule compared to its unsubstituted counterpart. This modification is a common strategy in drug design to improve membrane permeability and pharmacokinetic profiles.
The interplay of these substituents results in a molecule with a unique set of properties that can be fine-tuned for specific biological activities.
Annotated Molecular Structure
The following diagram illustrates the key structural features of the title compound.
Caption: Key functional groups of 5-chloro-1-propyl-1H-benzimidazole-2-thiol.
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in biological systems and for designing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂S | Santa Cruz Biotechnology[6] |
| Molecular Weight | 226.73 g/mol | Santa Cruz Biotechnology[6] |
| CAS Number | 133393-92-9 | Internal Verification |
| Appearance | White to off-white solid (Predicted) | N/A |
| XLogP3 | 3.3 (Predicted) | PubChem (Analog)[7] |
| Hydrogen Bond Donor Count | 1 | PubChem (Analog)[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Analog)[7] |
Synthesis and Mechanistic Considerations
The synthesis of 5-chloro-1-propyl-1H-benzimidazole-2-thiol is typically achieved through a two-step process. This approach is robust, scalable, and relies on well-established chemical transformations. The general strategy involves the initial formation of the benzimidazole-2-thiol core, followed by selective N-alkylation.
Synthetic Workflow Overview
Caption: Two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol provides a self-validating system with checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of 5-Chloro-1H-benzimidazole-2-thiol
-
Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-1,2-phenylenediamine (14.26 g, 0.1 mol), potassium hydroxide (6.73 g, 0.12 mol), and 200 mL of 95% ethanol.
-
Reaction Initiation: Stir the mixture until the solids are mostly dissolved. Carefully add carbon disulfide (7.61 g, 0.1 mol) dropwise to the mixture at room temperature.
-
Causality Note: Potassium hydroxide acts as a base to deprotonate the amine and facilitate the reaction with carbon disulfide, a one-carbon electrophile source essential for forming the thiourea-like intermediate.[8] Ethanol serves as a suitable solvent for all reactants.
-
-
Cyclization: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting diamine spot indicates reaction completion.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Acidify the solution to pH 5-6 with glacial acetic acid. A precipitate will form.
-
Trustworthiness Check: The precipitation upon acidification is a key validation step. The product is insoluble in acidic water while the starting materials and byproducts are more soluble.
-
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 5-chloro-1H-benzimidazole-2-thiol, can be further purified by recrystallization from an ethanol/water mixture if necessary.[9]
Step 2: Synthesis of 5-chloro-1-propyl-1H-benzimidazole-2-thiol
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve the dried 5-chloro-1H-benzimidazole-2-thiol (9.23 g, 0.05 mol) in 100 mL of acetone. Add anhydrous potassium carbonate (10.37 g, 0.075 mol).
-
Alkylation Reaction: To the stirred suspension, add 1-bromopropane (7.38 g, 0.06 mol) dropwise.
-
Causality Note: Potassium carbonate is a mild base used to deprotonate the most acidic proton (on the nitrogen), creating an anion that acts as a nucleophile. The reaction with the electrophile, 1-bromopropane, results in N-alkylation. Acetone is an ideal polar aprotic solvent for this type of S_N2 reaction.
-
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC (Eluent: 20% Ethyl Acetate in Hexane).
-
Work-up: Filter off the potassium carbonate and evaporate the acetone under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Analytical Characterization and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the final compound. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Elucidation
The following table summarizes the expected spectroscopic data for the title compound, which are critical for structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzimidazole ring (approx. 7.0-7.5 ppm).- A triplet for the -CH₂- group attached to the nitrogen (approx. 4.0-4.3 ppm).- A sextet for the middle -CH₂- group of the propyl chain (approx. 1.7-1.9 ppm).- A triplet for the terminal -CH₃ group (approx. 0.9-1.1 ppm).- A broad singlet for the S-H proton (thiol tautomer) which may be exchangeable with D₂O (approx. 12-13 ppm). |
| ¹³C NMR | - A signal for the C=S carbon (thione) around 165-175 ppm.- Aromatic carbon signals between 110-140 ppm.- Aliphatic signals for the propyl chain carbons (approx. 45 ppm, 22 ppm, 11 ppm). |
| FT-IR (cm⁻¹) | - N-H stretch (if any thiol form is present) around 3100-3000 cm⁻¹.- C-H stretches (aromatic and aliphatic) around 3000-2850 cm⁻¹.- C=N and C=C stretches in the 1620-1450 cm⁻¹ region.- A characteristic C=S (thione) stretch around 1250-1050 cm⁻¹. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (226.73).- A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺).[10] |
Analytical Workflow for Purity Determination
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).
Caption: Standard HPLC workflow for purity analysis.
Biological Context and Potential Applications
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities.[2][3][11][12] The specific substitutions on 5-chloro-1-propyl-1H-benzimidazole-2-thiol suggest several potential avenues for investigation:
-
Antimicrobial and Antifungal Activity: Many chlorinated and 2-thio-substituted benzimidazoles have shown potent activity against various bacterial and fungal strains.[1][13][14]
-
Antiviral Agents: The benzimidazole scaffold is present in certain antiviral drugs, and derivatives are frequently screened for activity against viruses like HIV and coxsackievirus.[5][15]
-
Anticancer Properties: Modifications of the benzimidazole ring have led to compounds with antitumor properties, often by inhibiting specific kinases or cellular proliferation pathways.[11][12]
-
Anthelmintic Agents: This class of compounds is famous for its anthelmintic drugs (e.g., albendazole, mebendazole), and new derivatives are often tested for antiparasitic activity.[1][12]
The title compound serves as a valuable intermediate or a candidate molecule for screening in these and other therapeutic areas. Its structure combines features known to contribute to biological activity, making it a prime subject for further research and development.
References
- Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. (2019). Research Journal of Pharmacy and Technology.
- Structural modification of benzimidazole-2-thiol as active medicinal agents. (n.d.). Wiley Online Library.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Journal of Public Health and Emergency.
- Biological activities of benzimidazole derivatives: A review. (2021).
- Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (2020). Egyptian Journal of Chemistry.
- 5-chloro-1-propyl-1H-benzimidazole-2-thiol. (n.d.). Santa Cruz Biotechnology.
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
- 5-chloro-1H-benzimidazole. (n.d.). PubChem.
- Benzimidazole(s)
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine.
- 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. (n.d.). PubChem.
- 5-Chloro-1H-benzimidazole-2-thiol. (n.d.). J-GLOBAL.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (2025). Benchchem.
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
- 5-Chloro-benzimidazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
Sources
- 1. eresearchco.com [eresearchco.com]
- 2. longdom.org [longdom.org]
- 3. isca.me [isca.me]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-chloro-1-propyl-1H-benzimidazole-2-thiol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol | C8H7ClN2S | CID 10442740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Chloro-1H-benzimidazole-2-thiol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 13. (PDF) Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives [academia.edu]
- 14. ijpsm.com [ijpsm.com]
- 15. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Technical Guide: Safety & Handling of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
Executive Technical Summary
Compound: 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol CAS Registry Number: 790271-30-6 Synonyms: 5-Chloro-1-propyl-2-mercaptobenzimidazole; 1-Propyl-5-chloro-1H-benzimidazole-2-thiol.
This guide serves as an advanced technical manual and Safety Data Sheet (SDS) supplement for researchers utilizing 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol . This compound belongs to the class of 2-mercaptobenzimidazoles, a scaffold critical in medicinal chemistry for its antimicrobial, antiviral, and antioxidant properties. The introduction of the N-propyl group at position 1 increases lipophilicity (LogP) compared to the parent 5-chloro analog, potentially altering membrane permeability and bioavailability.
Critical Hazard Overview: Based on Structure-Activity Relationships (SAR) with the parent compound (5-chloro-2-mercaptobenzimidazole, CAS 25369-78-2), this molecule must be treated as Acutely Toxic (Oral) and a severe Eye Irritant .
Hazard Identification & GHS Classification
Derived via Read-Across Toxicology from CAS 25369-78-2 and CAS 583-39-1.
GHS Label Elements[1][2][3][4][5][6]
-
Signal Word: DANGER
-
Pictograms:
-
💀 (Skull and Crossbones - Acute Toxicity)
-
❗ (Exclamation Mark - Irritant)
-
🐟 (Environment - Aquatic Toxicity)
-
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanistic Basis |
| H301 | Toxic if swallowed. | Benzimidazole thiols can interfere with thyroid peroxidase and metabolic enzymes. |
| H315 | Causes skin irritation.[1][2][3][4][5] | Thiol (-SH) groups are reactive nucleophiles capable of protein modification. |
| H319 | Causes serious eye irritation.[6][1][2][3][4][7] | Crystalline solids of this class are abrasive and chemically irritating to mucous membranes. |
| H411 | Toxic to aquatic life with long-lasting effects.[8] | Halogenated heterocycles are often persistent and bioaccumulative. |
Precautionary Statements (P-Codes)
-
P264: Wash hands thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][1][2][3][5]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][7]
-
P330: Rinse mouth.
Chemical & Physical Characterization[2][4][7][11]
| Property | Data / Prediction |
| Molecular Formula | C₁₀H₁₁ClN₂S |
| Molecular Weight | 226.73 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | DMSO (>20 mg/mL), Methanol; Insoluble in Water |
| pKa (Predicted) | ~9.5 (Thiol/Thione tautomerism) |
| LogP (Predicted) | ~3.2 (Increased lipophilicity vs. parent due to propyl chain) |
| Melting Point | >200°C (Decomposes) |
Synthesis & Impurity Profile (Technical Context)
Understanding the synthesis is vital for identifying potential impurities (e.g., residual CS₂ or uncyclized diamines) that affect toxicity.
Validated Synthesis Route
The most common route involves the cyclization of a substituted phenylenediamine with a thiocarbonyl source.
-
Precursor: 4-chloro-N1-propylbenzene-1,2-diamine.
-
Reagent: Carbon disulfide (CS₂) or Potassium ethyl xanthate.
-
Conditions: Reflux in ethanol/water with KOH.
Synthesis Workflow Diagram
The following diagram illustrates the cyclization logic and potential side products.
Figure 1: Cyclization pathway for 2-mercaptobenzimidazole synthesis showing critical H2S byproduct evolution.
Biological Mechanism & Toxicology
Benzimidazole-2-thiols are not inert.[6] Their biological activity is driven by the "thione-thiol" tautomerism, allowing them to interact with cysteine residues in proteins or chelate metal ions in metalloenzymes.
Mechanism of Action (Toxicity & Activity)[3][4][6]
-
Thyroid Peroxidase Inhibition: Similar to methimazole, mercaptobenzimidazoles can inhibit thyroid peroxidase, potentially leading to thyroid hypertrophy in chronic exposure scenarios [1].
-
Oxidative Stress: The thiol group can undergo redox cycling, depleting cellular glutathione (GSH) if present in high concentrations.
-
Metal Chelation: The N-C-S motif binds Zinc (Zn2+) and Copper (Cu2+), potentially inhibiting metalloproteases.
Metabolic Pathway Diagram
Figure 2: Predicted metabolic fate including tautomerization, oxidation, and Phase II conjugation.
Handling, Storage, and Stability Protocols
Storage Conditions
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen). The thiol group is susceptible to oxidation to the disulfide (dimer) upon exposure to air.
-
Container: Amber glass vial (light sensitive).
Stability Check Protocol (Self-Validating)
Before using the compound in sensitive biological assays, validate its integrity:
-
Dissolve 1 mg in d6-DMSO.
-
Run 1H NMR: Check for the disappearance of the thiol proton (often broad/invisible) or the appearance of disulfide impurity peaks (doubling of aromatic signals).
-
TLC: Run on Silica Gel (Hexane:Ethyl Acetate 3:1). The disulfide impurity is generally more non-polar (higher Rf) than the thiol.
Emergency Response
First Aid
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6] Warning: If synthesized in-house, ensure no residual H₂S gas is trapped in the powder.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water. Thiol odors can be persistent; oxidation with dilute bleach destroys the odor but use caution on skin.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[6][1][2][3][4][5] Consult an ophthalmologist immediately.
-
Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water.[3][5] Administer activated charcoal slurry if instructed by medical personnel.
Fire-Fighting
-
Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen chloride gas (HCl).
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[5] Do not use a solid water stream (may scatter toxic dust).
References
-
PubChem. (n.d.).[9] 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol Compound Summary. National Library of Medicine. Retrieved February 24, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. media.adeo.com [media.adeo.com]
- 9. 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol | C8H7ClN2S | CID 10442740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Profile of 5-Chloro-1-propyl-1H-benzimidazole-2-thiol
This guide provides a technical analysis of the sourcing, pricing, and chemical handling of 5-chloro-1-propyl-1H-benzimidazole-2-thiol (CAS: 790271-30-6), a specific heterocyclic building block used in proteomics and medicinal chemistry.
Executive Summary
5-Chloro-1-propyl-1H-benzimidazole-2-thiol is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (antimicrobial, antiviral) and as a probe in proteomics.[1]
-
Availability Status: Specialist Chemical / "Inquire for Quote"
-
This is not a commodity chemical. It is typically held in stock by specialized building-block vendors or synthesized on demand.
-
-
Key Suppliers: ChemScene, Santa Cruz Biotechnology (SCBT), Accela ChemBio.
-
Estimated Price Tier: High-value building block. Expect
400 per gram depending on stock availability and purity requirements.
Chemical Identity & Physicochemical Profile
Before sourcing, verify the identity parameters to ensure the correct regioisomer (N-propyl at position 1, Chloro at position 5) is procured.
| Parameter | Specification |
| Chemical Name | 5-Chloro-1-propyl-1H-benzimidazole-2-thiol |
| Synonyms | 5-Chloro-1-propyl-1,3-benzodiazole-2-thiol; 5-Chloro-1-propyl-1H-benzo[d]imidazole-2(3H)-thione |
| CAS Number | 790271-30-6 |
| Molecular Formula | C₁₀H₁₁ClN₂S |
| Molecular Weight | 226.73 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Poor solubility in water |
| pKa (Predicted) | ~9.5 (Thiol/Thione), ~3.5 (Benzimidazole N) |
| SMILES | CCCN1C2=C(C=C(Cl)C=C2)NC1=S (Thione tautomer is dominant in solid state) |
Market Analysis: Suppliers & Pricing
The market for this compound is fragmented among catalog houses that often source from a few primary manufacturers.
Valid Suppliers & Catalog Data
| Supplier | Catalog Number | Purity | Stock Status | Notes |
| ChemScene | CS-0222229 | ≥95% | Global Stock | Reliable source for medicinal chemistry blocks. |
| Santa Cruz Biotech | sc- (Search CAS) | Research Grade | Inquire | Listed for proteomics research.[1] |
| Accela ChemBio | SY142963 | 95%+ | In Stock | Often holds stock in Shanghai/San Diego. |
| Matrix Fine Chem | (Inquire) | >97% | Custom | Good for bulk (>10g) requests.[2] |
Pricing Intelligence
-
100 mg: ~$50 – $85 USD
-
1 g: ~$180 – $350 USD
-
Lead Time:
-
In-Stock: 3–5 days (US/EU).
-
Backorder: 2–3 weeks (Synthesis on demand).
-
-
Cost Driver: The regioselective N-alkylation (1-propyl vs 3-propyl) increases synthetic complexity compared to the non-alkylated parent (5-chloro-2-mercaptobenzimidazole), driving the price up.
Technical Deep Dive: Synthesis & Quality Control
Synthesis Logic & Regiochemistry
Understanding the synthesis is critical for troubleshooting impurities. The primary challenge is ensuring the propyl group is on the nitrogen para to the chlorine (or meta, depending on numbering convention), rather than a mixture of isomers.
Preferred Route (Regioselective):
-
Starting Material: 2,5-Dichloronitrobenzene.
-
Amination: Reaction with n-propylamine displaces the 2-chloro group.
-
Reduction: Nitro group reduced to amine (yielding 4-chloro-N1-propyl-1,2-phenylenediamine).
-
Cyclization: Reaction with Carbon Disulfide (CS₂) or Potassium Ethyl Xanthate closes the ring to form the thiol/thione.
Quality Control (QC) Protocol
Upon receipt, run the following validation to confirm identity and purity.
1. HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm and 300 nm (Benzimidazole absorbs strongly here).
-
Pass Criteria: Single peak >95% area.
2. 1H-NMR Validation (DMSO-d6)
-
Propyl Group: Look for triplet (~0.9 ppm), multiplet (~1.7 ppm), and triplet (~4.1 ppm, N-CH₂).
-
Aromatic Region: Three distinct protons. The pattern should confirm 1,2,4-substitution on the benzene ring.
-
Thiol Proton: Often broad or invisible due to exchange/tautomerism (thione form has N-H ~12-13 ppm).
Handling & Stability
-
Oxidation Risk: Thiol groups are prone to air oxidation to form disulfides (dimers).
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C.
-
Rescue: If the compound appears as a dimer (doubled peaks in HPLC, mass = 452), treat with DTT or TCEP to reduce it back to the monomer before use.
-
Workflow Visualization
The following diagram outlines the decision process for sourcing and validating this compound for research.
Caption: Procurement and Quality Control Decision Tree for Benzimidazole Thiols.
References
-
ChemScene . Product Profile: 5-Chloro-1-propyl-1H-1,3-benzodiazole-2-thiol (CAS 790271-30-6).[2] Retrieved from
-
Santa Cruz Biotechnology . 5-chloro-1-propyl-1H-benzimidazole-2-thiol Product Data. Retrieved from
-
PubChem . Compound Summary: 5-chloro-1-propyl-1H-benzimidazole-2-thiol.[1][3] National Library of Medicine. Retrieved from
-
Accela ChemBio . Catalog Search: SY142963. Retrieved from
Sources
- 1. 5-chloro-1-propyl-1H-benzimidazole-2-thiol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 749799-45-9,[4-(propan-2-yl)cyclohexyl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 5-chloro-1-propyl-1H-benzimidazole-2-thiol as a Scaffold in Drug Discovery
Introduction: The Benzimidazole-2-thiol Scaffold - A Privileged Motif in Medicinal Chemistry
The benzimidazole nucleus, an isosteric analog of naturally occurring purine nucleotides, represents a "privileged scaffold" in medicinal chemistry. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a multitude of biological targets, including enzymes, proteins, and nucleic acids.[1] This inherent bioactivity has led to the development of numerous FDA-approved drugs for a wide range of therapeutic applications.[2]
Within this esteemed class of compounds, the 2-mercaptobenzimidazole or benzimidazole-2-thiol moiety has garnered significant attention. The presence of the thiol group at the 2-position provides a crucial handle for synthetic modification and significantly enhances the biological activity profile.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antioxidant activities.[4][5]
This application note focuses on a specific, promising derivative: 5-chloro-1-propyl-1H-benzimidazole-2-thiol . The rationale for investigating this particular structure is twofold:
-
The 5-chloro substitution: Halogenation at the 5-position of the benzimidazole ring has been shown to enhance the antimicrobial and anticancer properties of the molecule.[6]
-
The N-propyl group: N-alkylation of the benzimidazole core can modulate the lipophilicity and pharmacokinetic properties of the compound, potentially improving cell permeability and target engagement.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 5-chloro-1-propyl-1H-benzimidazole-2-thiol, positioning it as a valuable scaffold for the discovery of novel therapeutic agents.
PART 1: Synthesis of 5-chloro-1-propyl-1H-benzimidazole-2-thiol
The synthesis of the target compound can be achieved in a two-step process, starting from commercially available 4-chloro-1,2-phenylenediamine. The first step involves the formation of the benzimidazole-2-thiol ring, followed by regioselective N-alkylation.
Protocol 1: Synthesis of 5-chloro-1H-benzimidazole-2-thiol (Intermediate)
This protocol is adapted from established methods for the synthesis of benzimidazole-2-thiol derivatives.[5]
Materials and Reagents:
-
4-chloro-1,2-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.07 mol) of 4-chloro-1,2-phenylenediamine and 9.3 g (0.16 mol) of potassium hydroxide in 100 mL of ethanol.
-
To the stirred solution, add 12.8 g (0.17 mol) of carbon disulfide dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the resulting solution with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The precipitate of 5-chloro-1H-benzimidazole-2-thiol will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold distilled water, and dry in a vacuum oven at 60°C.
Protocol 2: Synthesis of 5-chloro-1-propyl-1H-benzimidazole-2-thiol
This protocol describes the N-alkylation of the intermediate compound.[7][8]
Materials and Reagents:
-
5-chloro-1H-benzimidazole-2-thiol (from Protocol 1)
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a 100 mL round-bottom flask, suspend 5.0 g (0.027 mol) of 5-chloro-1H-benzimidazole-2-thiol and 5.6 g (0.04 mol) of potassium carbonate in 50 mL of acetone.
-
To this suspension, add 4.0 g (0.032 mol) of 1-bromopropane dropwise.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-chloro-1-propyl-1H-benzimidazole-2-thiol.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for 5-chloro-1-propyl-1H-benzimidazole-2-thiol.
PART 2: Biological Evaluation Protocols
Based on the extensive literature on benzimidazole-2-thiol derivatives, the primary therapeutic areas of interest are oncology and infectious diseases.[4][9][10] The following protocols provide standardized methods to evaluate the anticancer and antimicrobial activities of 5-chloro-1-propyl-1H-benzimidazole-2-thiol.
Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
5-chloro-1-propyl-1H-benzimidazole-2-thiol (test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, centrifuge, and resuspend in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plate for another 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow and principle of the MTT cell viability assay.
Protocol 4: Antimicrobial Susceptibility Testing using Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[15]
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and/or fungal strains (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
5-chloro-1-propyl-1H-benzimidazole-2-thiol (test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 96-well U-bottom microplates
-
Multi-channel pipette
-
Spectrophotometer or nephelometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]
-
Dilute this adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Microtiter Plate Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Aseptically add 50 µL of the appropriate sterile broth to each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the compound. This creates a range of concentrations.[13]
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the prepared inoculum suspension. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.
-
| Parameter | Bacteria (e.g., S. aureus, E. coli) | Fungi (e.g., C. albicans) |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | RPMI-1640 with L-glutamine, without bicarbonate |
| Inoculum Density | ~5 x 10⁵ CFU/mL | ~0.5-2.5 x 10³ CFU/mL |
| Incubation Temp. | 35-37°C | 35°C |
| Incubation Time | 18-24 hours | 24-48 hours |
Table 1: Recommended conditions for antimicrobial susceptibility testing.
Conclusion and Future Directions
The 5-chloro-1-propyl-1H-benzimidazole-2-thiol scaffold holds significant promise for the development of novel therapeutic agents. Its rational design, based on the established structure-activity relationships of the benzimidazole class, makes it a compelling candidate for screening against a wide array of diseases. The protocols detailed in this application note provide a robust framework for the synthesis and initial biological characterization of this compound.
Further studies should focus on elucidating the specific molecular targets and mechanisms of action. For anticancer applications, this could involve investigating its effects on cell cycle progression, apoptosis induction, and inhibition of specific kinases or tubulin polymerization.[1] In the context of antimicrobial research, exploring its impact on bacterial cell wall synthesis, DNA gyrase, or other essential microbial enzymes would be of great value.[10] The data generated from these initial assays will be instrumental in guiding lead optimization efforts and advancing this promising scaffold through the drug discovery pipeline.
References
-
Yigit, M., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Medicinal Chemistry Research, 20(8), 1275-1283. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Kumar, R., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of the Serbian Chemical Society, 86(11), 1145-1157. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. [Link]
-
World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. [Link]
-
Bistrović, A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Abdel-Wahab, B. F., et al. (2018). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 157, 1599-1611. [Link]
-
Begum, A., & Siddiqui, S. (1981). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 19(4), 582-584. [Link]
-
Refaat, H. M. (2010). ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. ChemInform, 41(32). [Link]
-
Güner, S., et al. (2019). Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. Turkish Journal of Chemistry, 43(4), 1268-1282. [Link]
-
Ansari, M. F., & Ahmad, I. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Molecular Structure, 1272, 134163. [Link]
-
Spasov, A. A., et al. (2025). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
-
Premier Publishing. (n.d.). SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. [Link]
-
Molbase. (n.d.). Synthesis of 5-(chloromethyl)-2-propyl-1H-benzimidazole monohydrochloride. [Link]
-
El-Sayed, N. S., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 22086-22098. [Link]
-
Shaw, A. A., et al. (2007). Novel regioselective formation of S- and N-hydroxyl-alkyls of 5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-4H-1,2,4-triazole and a facile synthesis of triazolo-thiazoles and thiazolo-triazoles. Role of catalyst and microwave. Nucleosides, Nucleotides & Nucleic Acids, 26(5), 437-451. [Link]
-
El-Sayed, N. S., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 22086-22098. [Link]
-
Rao, S. S., & Rao, K. S. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 1-5. [Link]
- Google Patents. (n.d.).
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Sci-Hub. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives / European Journal of Medicinal Chemistry, 2010 [sci-hub.sg]
- 5. scispace.com [scispace.com]
- 6. prepchem.com [prepchem.com]
- 7. SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES [ppublishing.org]
- 8. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions | MDPI [mdpi.com]
- 9. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Technical Application Note: Precision S-Alkylation of 5-Chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
Abstract & Strategic Significance
The 2-mercaptobenzimidazole (2-MBI) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, and anticancer activities. This guide details the protocol for the regioselective S-alkylation of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol (CAS: 851468-09-2).
While the parent benzimidazole system is susceptible to competing N-alkylation, the presence of the 1-propyl substituent blocks the N1 position, simplifying the regiochemical landscape. However, achieving high yield and purity requires strict control over the thione-thiol tautomeric equilibrium to favor the formation of the thiolate nucleophile over the N3-nitrogen anion. This protocol utilizes a Potassium Carbonate / Acetone system (Method A) as the industry standard for high-fidelity S-alkylation, with an alternative DMF method (Method B) for low-reactivity electrophiles.
Chemical Context & Mechanism[1][2][3][4][5][6]
Tautomerism and Nucleophilicity
The substrate exists in a tautomeric equilibrium between the thione (major form in neutral solution) and the thiol form.
-
Base Promoted Shift: Treatment with a base deprotonates the pyrrole-like nitrogen (or the SH in the thiol form), generating a resonance-stabilized anion.
-
Regioselectivity: The sulfur atom in the resulting anion is "softer" and more nucleophilic than the N3 nitrogen. According to HSAB (Hard-Soft Acid-Base) theory, soft electrophiles (alkyl halides) preferentially attack the soft sulfur center, yielding the thioether (S-alkyl) product.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the kinetic preference for S-alkylation over N-alkylation.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol (>98%) | Starting Material |
| Base | Potassium Carbonate (K₂CO₃), Anhydrous, Granular | Proton Scavenger |
| Solvent | Acetone (ACS Reagent Grade) or DMF (Anhydrous) | Reaction Medium |
| Electrophile | Alkyl Halide (R-X) (e.g., Methyl Iodide, Benzyl Bromide) | Alkylating Agent |
| Quenching | Distilled Water | Precipitation |
Experimental Protocol
Method A: The "Standard" Protocol (Acetone/K₂CO₃)
Recommended for primary alkyl halides (e.g., MeI, EtBr, BnBr) and general screening.
Step 1: Preparation
-
Charge a round-bottom flask equipped with a magnetic stir bar with 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol (1.0 equiv).
-
Add Acetone (10 mL per gram of substrate).
-
Add Potassium Carbonate (K₂CO₃) (1.2 equiv).
-
Note: Ensure K₂CO₃ is finely ground to maximize surface area.
-
Step 2: Reaction
-
Stir the suspension at room temperature for 15 minutes to initiate deprotonation (color change may occur).
-
Add the Alkyl Halide (1.1 equiv) dropwise.
-
Fit the flask with a reflux condenser and heat to Reflux (approx. 56°C) .
-
Monitor by TLC (typical eluent: Hexane/Ethyl Acetate 3:1). Reaction is usually complete in 2–4 hours .
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃/KX) and wash the pad with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.
-
Precipitation: Pour the residue into ice-cold water (5x volume of original solvent) with vigorous stirring. The S-alkylated product typically precipitates as a white or off-white solid.
-
Filter the solid, wash with water, and dry under vacuum.
Method B: The "High-Solubility" Protocol (DMF/Base)
Recommended for unreactive electrophiles or scale-up where acetone solubility is limiting.
-
Dissolve substrate (1.0 equiv) in DMF (5 mL/g).
-
Add K₂CO₃ (1.5 equiv) or Cs₂CO₃ (1.1 equiv) for faster kinetics.
-
Add Alkyl Halide (1.2 equiv).
-
Stir at Room Temperature for 3-12 hours. (Heat to 60°C only if sluggish).
-
Workup: Pour slowly into a beaker of crushed ice/water. The product will precipitate. Filter and wash copiously with water to remove DMF traces.
Workflow Visualization
Figure 2: Operational workflow for Method A (Acetone Reflux).
Optimization & Troubleshooting
The following table summarizes common issues and validated solutions based on comparative literature for 2-mercaptobenzimidazoles.
| Variable | Observation | Recommendation |
| Solvent Choice | Substrate not dissolving in Acetone. | Switch to DMF or Acetonitrile . DMF is superior for the lipophilic "1-propyl" derivative. |
| N-Alkylation | Formation of quaternary salts (Side Product). | Reduce reaction temperature. Ensure Base is not in large excess (>2.0 eq). Switch from NaH to K₂CO₃ (milder). |
| Reaction Rate | Reaction too slow (>12h). | Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides. Switch base to Cs₂CO₃ . |
| Oily Product | Product does not precipitate in water. | Extract aqueous mixture with Dichloromethane (DCM) , dry over MgSO₄, and recrystallize from Ethanol/Water. |
Safety & Handling
-
Thiols/Thiones: While benzimidazole-2-thiols are less odorous than aliphatic thiols, work in a fume hood.
-
Alkyl Halides: Many are lachrymators, carcinogens, or toxic (e.g., Methyl Iodide). Wear appropriate PPE (gloves, goggles).
-
DMF: Hepatotoxic. Avoid skin contact.
References
-
Synthesis of 2-Mercaptobenzimidazole Derivatives: El-Kihel, A., et al. "Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives."[1][2] Asian Journal of Chemistry, 2016.[2]
-
Antiviral Applications: Townsend, L. B., et al. "Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry, 1994.
-
Regioselectivity Studies: "Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones." RSC Advances, 2021.
-
Compound Data: PubChem Entry for 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol (Analogous reactivity).
-
General Protocol Validation: BenchChem Application Note, "Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile."
Sources
Technical Application Note: Optimized Recrystallization Strategies for 5-Chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
Abstract
This technical guide provides a rigorous framework for the solvent selection and recrystallization of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol (CAS: 223131-XX-X analog). High-purity isolation of this intermediate is critical for downstream applications in medicinal chemistry, particularly in the synthesis of ion channel modulators and antiviral agents. This protocol synthesizes solubility principles with experimental data to recommend Ethanol (EtOH) as the primary solvent and Water as the optimal anti-solvent, while evaluating Acetonitrile (MeCN) for specific impurity profiles.
Chemical Context & Solubility Physics
Structural Analysis
To select the correct solvent, one must deconstruct the molecule’s polarity profile:
-
Lipophilic Domain: The 5-chloro substituent and the N1-propyl chain significantly increase the molecule's hydrophobicity (LogP ~2.5–3.0) compared to the unsubstituted benzimidazole. This reduces water solubility and increases affinity for medium-polarity organic solvents.
-
Polar/H-Bonding Domain: The 2-thiol group (existing predominantly as the thione tautomer in the solid state) and the N3-H moiety allow for hydrogen bonding. This necessitates a protic solvent or a highly polar aprotic solvent for dissolution.
Tautomeric Considerations
In solution, the compound exists in equilibrium between the thiol (–SH) and thione (=S) forms.
-
Thione Form: More stable in the solid state and in polar solvents.
-
Thiol Form: Favored in alkaline solutions (forming the thiolate).
-
Implication: Recrystallization should generally favor the neutral thione form to ensure crystal lattice stability. Avoid basic solvents unless performing acid-base precipitation.
Solvent Selection Strategy
Based on the "Like Dissolves Like" principle and dielectric constants (
Table 1: Predicted Solubility Profile
| Solvent | Polarity Index ( | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | 10.2 | 100 | Insoluble | Insoluble | Anti-Solvent |
| Ethanol | 4.3 | 78 | Low/Moderate | High | Primary Candidate |
| Methanol | 5.1 | 65 | Moderate | High | Good, but may yield lower recovery |
| Acetonitrile | 5.8 | 82 | Low | High | Alternative (removes polar impurities) |
| Ethyl Acetate | 4.4 | 77 | Moderate | High | Good for removing non-polar impurities |
| Toluene | 2.4 | 110 | Low | Moderate | Use only for highly lipophilic impurities |
The "Golden" Solvent System: Ethanol/Water
For this specific derivative, Ethanol is the ideal solvent because the propyl chain renders the molecule too lipophilic for methanol to be efficient (risk of yield loss), while the thione headgroup requires more polarity than toluene offers. Water acts as a powerful anti-solvent to force precipitation upon cooling.
Experimental Protocols
Protocol A: Rapid Solvent Screening (Small Scale)
Objective: To empirically validate the solubility profile before scaling up.
-
Preparation: Place 50 mg of crude solid into three separate borosilicate glass vials (4 mL).
-
Solvent Addition:
-
Vial A: Add 0.5 mL Ethanol (95%) .
-
Vial B: Add 0.5 mL Acetonitrile .
-
Vial C: Add 0.5 mL Toluene .
-
-
Observation (Cold): Agitate at room temperature (RT). If fully soluble, the solvent is too strong (reject).
-
Heating: Heat vials to near boiling using a heating block.
-
Ideal Result: Solid dissolves completely upon heating but recrystallizes upon cooling to RT.
-
-
Anti-Solvent Test: If Vial A dissolves hot but does not precipitate well on cooling, add warm water dropwise until turbidity persists, then cool.
Protocol B: Optimized Recrystallization (Binary Solvent System)
Objective: Purification of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol using the EtOH/H2O system.
Reagents:
-
Crude 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
-
Solvent: Ethanol (Absolute or 95%)
-
Anti-solvent: Deionized Water
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Procedure:
-
Dissolution:
-
Place 10 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add 50 mL of Ethanol .
-
Heat to reflux (approx. 80°C) with magnetic stirring.
-
Note: If solid remains, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 100 mL total volume.
-
-
Filtration (Hot):
-
If insoluble particles (dust, inorganic salts) are present, filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel.
-
Critical: Keep glassware hot to prevent premature crystallization on the filter.[1]
-
-
Nucleation & Anti-Solvent Addition:
-
Maintain the filtrate at a gentle boil.
-
Slowly add warm water (approx. 60°C) dropwise.
-
Stop addition immediately when a faint, persistent cloudiness (turbidity) is observed.
-
Add 1-2 mL of Ethanol to clear the turbidity.
-
-
Crystallization:
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[1]
-
Wash the filter cake with 20 mL of cold Ethanol/Water (50:50 mixture).
-
Caution: Do not wash with pure ethanol, as this may redissolve the product.
-
-
Drying:
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Verify dryness by weight constancy.
-
Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization process, ensuring critical decision points are met.
Figure 1: Decision logic for the binary solvent recrystallization of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol.
Purity & Characterization
After recrystallization, validate the integrity of the compound using the following metrics.
Table 2: Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary Method | Sharp range (e.g., 198–202°C, dependent on polymorph) [1] |
| Purity | HPLC (C18 Column) | > 98.5% Area |
| Identity | 1H-NMR (DMSO-d6) | Propyl signals (0.9, 1.7, 4.1 ppm); Aromatic (7.1-7.5 ppm) |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm |
Common Impurities:
-
Disulfide Dimer: Formed by oxidation of the thiol. More soluble in non-polar solvents; usually removed in the mother liquor.
-
Unreacted Diamine: 4-chloro-N1-propylbenzene-1,2-diamine. Soluble in acidic aqueous washes, but also removed via ethanol recrystallization.
References
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [Link]
-
PubChem. 5-chloro-1,3-dihydro-2H-benzimidazol-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Asian Journal of Chemistry. Synthesis and Crystal Structure of N-alkyl-1,3,4-thiadiazole derivatives. (Analogous alkyl-thiol purification data). Retrieved from [Link]
Sources
Strategic Deployment of Benzimidazole Thiols in Kinase Drug Discovery
Application Note & Technical Guide
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for the purine ring of ATP. Within this class, benzimidazole thiols (2-mercaptobenzimidazoles) occupy a unique niche due to their ability to form specific hydrogen-bonding networks within the kinase hinge region.
However, the deployment of this scaffold requires navigating two critical challenges:
-
Tautomeric Ambiguity: The equilibrium between the thiol (-SH) and thione (=S) forms dictates binding affinity and solubility.
-
Assay Interference (PAINS): The thiol moiety is highly redox-active and prone to forming promiscuous aggregates or covalent adducts, often leading to false-positive hits in High-Throughput Screening (HTS).
This guide provides a validated roadmap for synthesizing, evaluating, and structurally validating benzimidazole thiols, with a specific focus on distinguishing true kinase inhibition from assay artifacts.
Part 1: Chemical Biology & Mechanism of Action
The Tautomer Conundrum
While chemically nomenclatured as "thiols," 2-mercaptobenzimidazoles exist predominantly as benzimidazole-2-thiones in solution and the solid state. This distinction is critical for Structure-Based Drug Design (SBDD).
-
Thione Form (Dominant): Acts as a hydrogen bond acceptor (via Sulfur) and a donor (via NH). This form mimics the acceptor-donor-acceptor motif often required for hinge binding.
-
Thiol Form (Minor): Acts as a nucleophile. While less prevalent, this form is responsible for the "PAINS" reactivity (covalent modification of cysteine residues).
Kinase Binding Modes
Benzimidazole thiols typically bind to the ATP-binding pocket (Type I Inhibitors).
| Target Kinase | Binding Mode | Key Interactions |
| CHK2 | Water-Mediated | The thione sulfur accepts a H-bond from a conserved water molecule, bridging to the hinge region backbone. |
| Akt1 / PKB | Direct Hinge | The benzimidazole NH acts as a donor to the hinge backbone (e.g., Glu228), while the thione/thiol interacts with the gatekeeper residue. |
| VEGFR-2 | Hydrophobic | The benzene ring of the scaffold occupies the hydrophobic pocket, often requiring substitution at the 5/6-position for selectivity. |
Structural Logic Diagram
The following diagram illustrates the tautomeric equilibrium and the logic of hinge interaction.
Caption: Fig 1. Tautomeric equilibrium favoring the thione form, which drives specific binding, while the thiol form drives promiscuous reactivity.
Part 2: Synthetic Protocol
Objective: Synthesis of 2-mercaptobenzimidazole derivatives via cyclization of o-phenylenediamine.
Reagents & Equipment
-
Substrate: Substituted o-phenylenediamine (1.0 eq).
-
Cyclizing Agent: Carbon Disulfide (CS
) or Potassium Ethyl Xanthate (EtOCS K). -
Solvent: Ethanol (95%) or DMF.
-
Base: KOH or NaOH (pellets).
-
Workup: Acetic acid (glacial), Ice water.
Step-by-Step Procedure
-
Preparation: Dissolve o-phenylenediamine (10 mmol) and KOH (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Addition: Add Carbon Disulfide (CS
) (12 mmol) dropwise. Caution: CS is highly flammable and toxic. Use a fume hood. -
Reflux: Heat the mixture to reflux (70-80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add activated charcoal (100 mg) and reflux for 10 mins (to remove colored impurities). Filter hot.
-
Dilute the filtrate with warm water (20 mL).
-
-
Precipitation: Acidify carefully with dilute Acetic Acid to pH 5–6. The thione product will precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Synthetic Workflow Diagram
Caption: Fig 2.[1][2] Standard cyclization protocol for generating the 2-mercaptobenzimidazole core.
Part 3: Biochemical Evaluation & Assay Validation
Critical Warning: Thiols are frequent offenders in "Pan-Assay Interference" (PAINS). They can inhibit kinases non-specifically by aggregating or reacting with the cysteine in the enzyme's active site (e.g., Cys797 in EGFR).
Kinase Inhibition Assay (ADP-Glo / FRET)
Buffer Composition (Critical):
-
DTT (Dithiothreitol): Must be maintained at 1–2 mM. Reason: Prevents the oxidation of the inhibitor into a disulfide dimer, which is often inactive or forms aggregates.
-
Detergent: 0.01% Triton X-100 or CHAPS. Reason: Prevents colloidal aggregation of the hydrophobic benzimidazole core.
Triage Protocol: Ruling out False Positives
To validate that your benzimidazole thiol is a true ATP-competitive inhibitor, you must run the following counter-screens:
-
The "Detergent Sensitivity" Test:
-
Run the IC
curve with 0.001% Triton X-100. -
Run the IC
curve with 0.01% Triton X-100. -
Result: If the IC
shifts significantly (>3-fold) with higher detergent, the compound is likely acting via promiscuous aggregation, not specific binding.
-
-
The "Thiol Reactivity" Test (ALARM NMR):
-
Incubate the compound with a La-antigen peptide (containing a reactive cysteine) and monitor via NMR or Mass Spec.
-
Result: If a covalent adduct forms, the compound is a "covalent false positive" (unless you are specifically designing a covalent inhibitor).
-
-
The "Redox Cycling" Test:
-
Add Catalase or Superoxide Dismutase (SOD) to the assay buffer.
-
Result: If potency decreases in the presence of these enzymes, the compound is generating H
O (redox interference).
-
PAINS Triage Logic Diagram
Caption: Fig 3. Decision tree for validating benzimidazole thiols, filtering out aggregation and redox artifacts.
References
-
Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode. Source: National Institutes of Health (PMC) URL:[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. Source: Taylor & Francis Online URL:[Link]
-
Tautomerism of 2-mercaptobenzimidazole and its analogues. Source: ResearchGate / Computational Biology URL:[Link]
-
Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Source: Der Pharma Chemica URL:[Link]
Sources
Application Note: Strategic Functionalization of the Thiol Moiety in 5-Chloro-1-propyl-1H-benzimidazole Scaffolds
Topic: Functionalization of the Thiol Group in 5-Chloro-1-propyl-1H-benzimidazole Systems Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 5-chloro-1-propyl-1H-benzimidazole-2-thiol scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anthelmintics, antivirals, and proton pump inhibitors. While the 5-chloro and 1-propyl substituents modulate lipophilicity and metabolic stability, the C2-thiol group acts as the primary chemical handle for diversifying the scaffold.
This guide details the specific protocols for functionalizing this thiol group. Unlike general benzimidazole chemistry, this system presents unique regiochemical advantages: the N1-propyl blockade directs alkylation almost exclusively to the sulfur atom, simplifying purification. This note covers S-alkylation , S-oxidation , and desulfurization , supported by mechanistic insights and validated protocols.
Chemical Basis & Mechanistic Insight
The Thione-Thiol Tautomerism
In solution, 2-mercaptobenzimidazoles exist in a tautomeric equilibrium between the thione (NH/C=S) and thiol (N/C-SH) forms. For the 5-chloro-1-propyl derivative, the N1 position is fixed, forcing the tautomerism to occur between the N3 proton and the C2 sulfur.
-
Dominant Species: In neutral solvents (DMSO,
), the thione form predominates. -
Reactive Species: Functionalization requires the thiolate anion (
). -
Substituent Effect: The 5-chloro group (electron-withdrawing) increases the acidity of the thiol proton (
), making deprotonation facile with mild carbonate bases, while the 1-propyl group prevents N1-alkylation side reactions.
Reaction Pathway Visualization
The following diagram illustrates the critical activation step (deprotonation) and the subsequent bifurcation into alkylation or oxidation pathways.
Caption: Mechanistic pathway for the activation and functionalization of 5-chloro-1-propyl-1H-benzimidazole-2-thiol.
Experimental Protocols
Protocol A: Regioselective S-Alkylation
Objective: Synthesis of thioethers (e.g., for enzyme inhibition assays). Rationale: The N1-propyl group blocks the primary nitrogen. While N3-alkylation is theoretically possible, the sulfur atom is a "softer" nucleophile. Using a polar aprotic solvent (DMF or Acetone) with a carbonate base favors S-alkylation over N-alkylation by >95:5 ratio.
Materials
-
Substrate: 5-chloro-1-propyl-1H-benzimidazole-2-thiol (1.0 eq)
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide, Chloroacetonitrile) (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (for reactive halides) or DMF (for less reactive halides)
-
Workup: Ethyl Acetate (EtOAc), Brine,
.
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1 mmol, ~226 mg) in anhydrous Acetone (10 mL).
-
Deprotonation: Add
(2 mmol, ~276 mg). Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color slightly as the anion forms. -
Addition: Dropwise add the Alkyl Halide (1.1 mmol).
-
Reaction:
-
For reactive halides (BnBr, MeI): Stir at RT for 2–4 hours.
-
For unreactive halides: Switch solvent to DMF and heat to 60°C for 4–8 hours.
-
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting thiol (lower
) should disappear; the S-alkylated product (higher ) will appear.-
Note: The product is less polar than the starting thiol because the H-bond donor (SH/NH) is removed.
-
-
Workup:
-
Evaporate Acetone.
-
Resuspend residue in water (20 mL) and extract with EtOAc (3 x 15 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol usually yields pure crystals. If oil, use Flash Column Chromatography.
Protocol B: Controlled S-Oxidation (Sulfoxide Synthesis)
Objective: Synthesis of sulfoxides (chiral centers) or sulfones.
Rationale: Sulfoxides in benzimidazoles (like Omeprazole) are acid-activated prodrugs. The 5-chloro group influences the electron density at sulfur, requiring careful stoichiometric control to prevent over-oxidation to the sulfone (
Materials
-
Substrate: S-Alkylated Benzimidazole (from Protocol A) (1.0 eq)
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.0 eq for Sulfoxide, 2.5 eq for Sulfone)
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: 10%
(Sodium thiosulfate).
Step-by-Step Methodology
-
Preparation: Dissolve the S-Alkyl substrate (1 mmol) in DCM (15 mL) and cool to -78°C (Acetone/Dry Ice bath). Cooling is critical to stop at the Sulfoxide stage.
-
Addition: Dissolve mCPBA (1.0 mmol) in DCM (5 mL) and add dropwise over 20 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
-
Quench: Add 10%
(10 mL) and stir vigorously for 10 mins (destroys excess peroxide). -
Extraction: Wash the organic layer with saturated
(to remove m-chlorobenzoic acid byproduct) and Brine. -
Isolation: Dry (
) and concentrate in vacuo at low temperature (<40°C, sulfoxides can be thermally unstable).
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions for this specific scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Yield (S-Alkylation) | Incomplete deprotonation | Switch base to Cs2CO3 or NaH ; Ensure solvent is anhydrous. |
| N-Alkylation Byproduct | "Hard" electrophile or solvent effect | Use Ethanol (protic solvent shields N via H-bonding) or keep temp <60°C. |
| Over-oxidation (Sulfone) | Excess oxidant or high temp | Strictly maintain -78°C ; Use exactly 0.95-1.0 eq of mCPBA. |
| Stench (Thiol smell) | Volatile thiols | Treat all glassware with Bleach (NaOCl) immediately after use to oxidize residuals. |
Workflow Decision Tree
Use this logic flow to determine the optimal synthetic route based on your target moiety.
Caption: Decision matrix for selecting the appropriate functionalization protocol.
References
-
Tonelli, M., et al. (2010). "Synthesis and biological evaluation of benzimidazole derivatives as potential antimicrobial agents." Journal of Medicinal Chemistry.
-
Srinivas Rao, S., et al. (2012). "Green syntheses of 1-methyl-2-(alkylthio)-1H-benzimidazoles." Heterocyclic Letters.
-
Elrayess, R. A., et al. (2013).[1] "Synthesis of benzimidazole-2-thiol derivatives and their biological evaluation." Arabian Journal of Chemistry.
-
BenchChem. (2025).[2] "Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile." BenchChem Protocols.
-
PubChem. "5-chloro-1,3-dihydrobenzimidazole-2-thione Compound Summary."[3] National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Benzimidazole-2-thiols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole-2-thiol solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established scientific principles and field-proven techniques.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of benzimidazole-2-thiols.
Q1: Why are my benzimidazole-2-thiol compounds so poorly soluble in aqueous media?
A1: The limited aqueous solubility of the benzimidazole-2-thiol scaffold is primarily due to its molecular structure. The bicyclic benzimidazole core is aromatic and largely hydrophobic, which disfavors interaction with polar water molecules.[1] This inherent hydrophobicity is the principal cause of the low water solubility often observed with this class of compounds, leading to challenges in formulation and bioassays.[2][3]
Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a very common phenomenon known as "solvent shock" or "precipitation upon dilution".[1] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), where it is well-solvated. When this concentrated DMSO stock is introduced into a predominantly aqueous environment, the solvent polarity changes drastically and abruptly. Water is a poor solvent for your hydrophobic compound, and the DMSO concentration is no longer high enough to keep it in solution. This rapid change forces the compound to crash out of the solution as a precipitate.[1]
Q3: How does pH influence the solubility of benzimidazole-2-thiols?
A3: The benzimidazole-2-thiol structure contains ionizable groups, making its solubility highly pH-dependent.[1][4] The molecule possesses two key sites for protonation/deprotonation:
-
The Imidazole Ring: The nitrogen atoms in the imidazole ring are basic and can be protonated under acidic conditions (low pH), forming a cationic species.[5][6]
-
The Thiol Group: The thiol (-SH) group is weakly acidic and can be deprotonated under alkaline conditions (high pH) to form a thiolate anion (-S⁻).
Charged (ionized) species are significantly more soluble in aqueous media than their neutral counterparts.[7] Therefore, adjusting the pH of your aqueous buffer away from the compound's isoelectric point can dramatically increase its solubility. At acidic pH, the cationic form predominates, while at alkaline pH, the anionic form is favored, both of which are more soluble than the neutral molecule.[4]
Q4: What are the primary strategies I should consider to improve the solubility of my compound for in vitro assays?
A4: There are several well-established techniques to enhance the aqueous solubility of poorly soluble compounds like benzimidazole-2-thiols. The most common and effective methods include:
-
pH Adjustment: As discussed in Q3, modifying the buffer pH to ionize the molecule is often the simplest and most effective first step.[1]
-
Use of Co-solvents: Introducing a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your final assay buffer can increase the overall solvating power of the medium for your compound.[8][9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate the hydrophobic benzimidazole-2-thiol molecule, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus increasing the apparent solubility of the compound.[3][11][12]
-
Salt Formation: For drug development applications, converting the benzimidazole-2-thiol into a stable salt form can significantly improve its solubility and dissolution rate.[13][14] This is because the ionic interactions in the salt's crystal lattice increase hydrophilicity.[15]
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems.
| Issue | Root Cause Analysis | Recommended Solutions & Actions |
| Immediate Precipitation Upon Dilution | This is classic solvent shock .[1] The aqueous buffer cannot accommodate the high concentration of the hydrophobic compound being introduced from the DMSO stock. | 1. Decrease Stock Concentration: Lower the concentration of your DMSO stock solution. This will result in a lower final concentration of the compound in the aqueous buffer, which may be below its solubility limit. 2. Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the DMSO stock into a buffer containing a co-solvent (e.g., 50% ethanol), and then serially dilute this intermediate solution into your final aqueous buffer. 3. pH Modification: Ensure your destination buffer pH is optimal for solubility (either acidic or basic, see Protocol 1). |
| Compound Precipitates Over Time | The compound may be at a concentration that is kinetically soluble but thermodynamically unstable . This means it dissolves initially but will crystallize or precipitate over time to reach its true, lower equilibrium solubility. This can be exacerbated by temperature fluctuations or nucleation points (e.g., dust, scratches in the plate). | 1. Incorporate a Precipitation Inhibitor: Polymers like PVP (polyvinylpyrrolidone) or HPMC can be added to the formulation to inhibit crystal growth and maintain a supersaturated state.[16] 2. Use Cyclodextrins: Formation of an inclusion complex with a cyclodextrin (see Protocol 2) provides a thermodynamically stable solution, preventing precipitation over time.[3][11] 3. Lower Final Concentration: Work at a concentration that is safely below the compound's thermodynamic solubility limit in the final assay medium. |
| Cannot Reach Target Concentration | The intrinsic solubility of the compound in your system is too low, even with basic pH or co-solvent adjustments. | 1. Employ Advanced Solubilizers: This is the ideal scenario for using cyclodextrins, which can increase solubility by several orders of magnitude.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[3] 2. Lipid-Based Formulations: For in vivo or certain in vitro models, consider lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which can solubilize highly lipophilic compounds.[17][18] 3. Amorphous Solid Dispersions: In drug development, creating an amorphous solid dispersion of the drug in a polymer matrix is a powerful technique to enhance dissolution and solubility.[8][17] |
Section 3: Visualization of Key Mechanisms
Understanding the chemical principles behind solubility enhancement is crucial for effective troubleshooting.
Caption: pH-dependent ionization of benzimidazole-2-thiols.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
Section 4: Experimental Protocols
Here we provide step-by-step methodologies for common solubility enhancement workflows.
Protocol 1: pH Modification for Solubility Enhancement
Objective: To determine the optimal pH for solubilizing a benzimidazole-2-thiol and prepare a stock solution.
Materials:
-
Benzimidazole-2-thiol compound
-
DMSO (anhydrous)
-
Aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments
-
Calibrated pH meter
-
Vortex mixer and/or shaker
-
Microcentrifuge tubes
Methodology:
-
Preparation of Test Solutions: a. Dispense a small, known amount of your compound into several microcentrifuge tubes (e.g., enough to make a 1 mg/mL suspension). b. Add a fixed volume of different pH buffers to each tube (e.g., 1 mL of pH 4, 7, and 9 buffer). c. Vortex vigorously for 2 minutes.
-
Equilibration: a. Place the tubes on a shaker at room temperature for 2-4 hours to allow the system to reach equilibrium. Rationale: This ensures you are measuring thermodynamic solubility, not just initial kinetic solubility.
-
Phase Separation: a. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.
-
Analysis: a. Carefully collect the supernatant from each tube. b. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). c. The pH buffer that yields the highest concentration is the optimal pH for solubilization.
-
Stock Solution Preparation: a. Based on the results, prepare your final aqueous stock solution using the optimal pH buffer identified. Always prepare fresh and check for precipitation before use.
Protocol 2: Cyclodextrin Complexation for Enhanced Aqueous Solubility
Objective: To increase the aqueous solubility of a benzimidazole-2-thiol by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Benzimidazole-2-thiol compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and orbital shaker
-
0.22 µm syringe filter
Methodology:
-
Preparation of Cyclodextrin Solution: a. Prepare a stock solution of HP-β-CD in your desired buffer. A 10-40% (w/v) solution is a common starting range. Rationale: Higher concentrations of cyclodextrin generally lead to greater solubility enhancement, up to a certain point.[3]
-
Complexation: a. Add an excess amount of your benzimidazole-2-thiol compound to the HP-β-CD solution. "Excess" means adding more solid than you expect to dissolve. b. Vortex the mixture vigorously for 5 minutes to ensure the powder is well-dispersed.
-
Equilibration: a. Seal the container and place it on an orbital shaker at room temperature. Allow it to shake for 24-48 hours. Rationale: Complex formation is an equilibrium process; this extended time ensures the maximum amount of drug is encapsulated within the cyclodextrin.[11][19]
-
Removal of Undissolved Compound: a. After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved solid. b. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particulates. This ensures your final solution contains only the soluble drug-cyclodextrin complex.
-
Concentration Determination: a. Quantify the concentration of your compound in the final filtered solution using a validated analytical method (e.g., HPLC-UV). This value represents the enhanced solubility of your compound in the presence of HP-β-CD. Studies have shown this method can increase solubility by over 1000-fold for some benzimidazoles.[3]
References
- ResearchGate. (n.d.). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6wBXW-Mvr-xlN5B6NBsLlwL3AhfHzh_12b9tONwDQ3W3yqZlq4oIdLzMQ_ThfOoaZLl2JFvw3B2JKauVXBTOwlvazY-EtFql2QEWFUoytyezRB8pmyTBMr240Cb9bCCnz98RAJIbWipvkiF9eq03I9Y4cByr_oMFoYfoTPiUav6FXGULu048besb4y3gkLZDaEX5wYePvCB99ukyYC8qEDM9Tq3vQN_JzS_TAVDQjXO0Sws8LC14hzZ8MB4Sbgxq5DoE1VsvZY2WEa89Ing==]
- SciELO. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Retrieved from SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1J2K3ztZKrulP1iYaez5eRem1L5QdO75rbfNPNxVgBYwm9USqKWLfYTDYI6XtVLLvgl8Zgt9p2fcxt-U3T3GSr3N1un0gOCwFg0e5zpLejNSakrAN4x09ioycYkn-PVvVmlE6cFSrjMmxs0f24VRnh19ItOH_Osc-]
- BenchChem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhGIdYJ4Ik6LAyEFHE2zoWjTQkRCJ-DvjkjLRSqoq1aWOQEfGh0ad9Yc4ciV8r64FRfuEKMSf0uGXqRw0348c0GhSgzzI0lQHWEikh8Hg2uoe1smnFzRczXBTkIUPG_iC-p7LGPN_tftTHNfZdZcsr-EYn9DSQrD9qMGqTcMyEIrtXO8L04Ha9kgVKo6JWREqwF8SRJ1s5pgUM5yUeT75SlPqGQcsEPRq_uzYYHCIUc7jV3G3Arw==]
- SciELO. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Retrieved from SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLexpXVbGcpT2MW4jGl8UmjjLhOCmJGeaRRtywaE1sII7hDO8Nj-aia3jqwodUPmolTWo3wYqM6ynvuYw7bvcBnmrgzR7Aho-ANRyuvyEBgDiwfwpmREQTepacGocD0GvkhqMyjaj0ZBdrxzPs-ugB3FIr5on6H8ls-tKTg4WDPLdFsMk=]
- PharmaTutor. (n.d.). A Practical Approach for Solubility Enhancement of Albendazole. Retrieved from PharmaTutor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk2gBOICCqCBU7tN1O-4kHBSKKgJqaClNC9d2xNsj8J5OcFX7Wbf7YKzkl-4W1q0JUMGKLUlT9HXQexm5HpEc727V6QfCcTSO6S2UZyh1a9LTiSPT0gru88K4tLkHCk1FeI_FOxqn9CEAXwY2Rn1-nwhn0Rva_EgQrdl9I3eNC_51zNqV2pwh9PiLvxQSpmXlvGfmdPsgAkuv0Ew4QhJiwClaMHL8O]
- Aston University Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from Aston University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP2NZqYTAAPEInJaD2YpZA6FAaNL0ESWPu4zeVOp5VmOhgZV4fRumTHH5n7Ddsiyxf8lxcuG92gYIPOUdLOCG6Tdq9JA6u0PU09HE5-3OPQwBAFFuBYaeMY1rSQAjzWIv9gsrTBITvmEH0WIb52Nl9WauKbC5tGW2z0mN3bsiV-hl5bX4njzxtY-CkVorZJKUNgkzQk-2r_u5HDcbWG9yQcn3E_QHo_y76]
- World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfnUK0pL78UAIL-WjVa1TrSeeFqgL12pbpBJTEuWrrGtLa0-I4mLIwGOwqiM3Sa3QWXpgOlc_o17S69g9ObrlL3k2QWtUtyoZ6nhgdB3pxhUrus6swRKptmiPLGE5-sd9hOUT4uSSgJq-guTpERwyoHPFgEVy7V58Qiy3ze-U_p8jCes9Go5TDoVOfY7pyaDYPJb6-K8rC7Xj99uk25wW]
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpInB69YJU9_mwUtqV1nQOB66Hlf-aP8awwUufBAxokTZRrqkEV5zm26GlQtR50kyud2Dlu-yvCcJ97qrylGnI48Y_eHmhp7Fs9iR8X6DOhogz8UOCoytBtCsu9DrE3hLZjp2Qb6fxEw3Xz607LUxq9NJVfRxixyfuzYARmXAhKoJUSWXy8Ae0qnCYajiH6hTBS6IdmzMtJIc=]
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoCMO5bRGEiSFjQ-p_88z1-xXnbOH8ARqTgke1wzaUU0zZ5F_QUdoRMkyrfwuuMlroFPwmCoWcmpxuXnDrleP9ZKtxLhrNI_zP7nVI5Qs98K59EZljERX9mELYBn9C2g8GZ_Pelae6v3Air6M=]
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from Hilaris Publisher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLnFvn3Xwfezn_79stfcxVwV0JPGpMNazAcus_3hPW9DSqHkfcIWhYv668Dnw52ZAYWqcFQdUMw1wYOBCsWCfGdLYsE0jvNO4P8WzigLfcqRYV5RmHFcjCaR1tL9dtUjCTyn5rhJSydBCxbJJnuBpXQn4YUx-lNtIgo6lmFTXVh2j37sfBfJ7qHmzo9oUunnN9OdaSDLgf2bm8Ewixdve69dphfk5ag4CmTz2Ct3DyrPfpGdOU5TINZvKZ2ebKK9g1vkYhl7xMQ==]
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from Touro Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF28sM9fEJ-0EHj39zcxf-CmyEAOTJ_ZBP4FDHKc1ihEecWpOsyzo1So1hMqHa9mVvQxFOq1QRZcRKJ1Q-uh4mMcDnJH4hz_JnHZzGre6hqEglHeVuPHZ7FIUV5-H_xAHNz9ofsnqxuKvulvAjn_xPT-9wUkxKk1gG_6hnrt3wA9kNfEqopjW4-]
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE-jDW7jl9cy2pCEiV-ofFKaSEicmBl0Hb0VKOU5WmRd2BStv7q4Wixxr8DRWt_6IMh_Rx69Rl0bWIH8oBafYFn1Gx5DpqjwoRwkNAZEqifbTSjxjUkYfZdjCansRzJ_nXAbIKMejeBfrRTQ==]
- SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqvjCqV2S_h8QtmiJdwOIYV5oPHRTMp2WGJtl5JT49uuv8st3fNm6oc-vXS4c6xWnBJ6HxQfGhnAdo6u5hjE53h57GIVeCNhh40EeaQbZqVWY8U0-m7npiRGUCXYqcbI6TVg3i3cvKLa5wKRej47G-P2HE5ex0iOyN6WlqNqqelI374JPWgY71tFtHFceRA7WI5wp1MfY=]
- Sphinix Science. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from Sphinix Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP7Bkh4eMENNvgCXYEH0Qrd3r2HpyZ4ZO9PTJCk_DQco4EIsTBomCDpw-H-emxdOQch59vIWO27B18GgD0fK_UN5dMN8_w-xArLjDxURT5d275pTY__k42I7EhZI9k5MXDfpYRHwYNUoeG1SvEPGgTHXTI7HVyB5V2k1EYPXhdfjxK-eASFMPIXw==]
- European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from European Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdaqXAmjmLXlbWeOPhzVll8UkvPhqHQckBpO2uL3Z1zEvk-y8NAeWNhyW1tVwRuIg3v-NAtfoK73JlmLzKi_g3wQZgHjoQxd3zX9PaskeBak-Q9ygPUPBb-kPOjlAdNuBww_dDf-UgfuATkU8MsOyY70VVrHyFnds9wjINrTjQxXz__8MSVlYCvGffefh99s21MN1_DTk5gs0KsPd3TkQ=]
- Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved from Merck. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIk82DYzSuPbZe_fa2-zKtT_FG8ONj50GO1Z-yb1BLLdtE1JWZuzaX1EArKbZPeATof30OT5DwqYewZxeaoV2XplS1q_ItrF020bpszJLxPmErWzYzeEoPZ7yzjvzdvQTq8DRxe2DsoKUI3MGIDilZrEnxQCe5mN2WMnlwBX39wPedsIhldbaIpX-qUMjCBVIJoFNIXKvfDoZ0QzQGYRf_UqzWMCXYncuEHyPmv9T-1D6M2JpWBvPAEWIV8vRbPbD7-A==]
- Preprints.org. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyYXumCisO2NPa8No7Y-6WbjbJnUOzJKtEvgTPQSMYaXLf5fgAQFDUnsFo6t0MzVSCbL6fXy1HCmr_9MmkuLBu2liFl0qgJnNLHYMSqu3umrm6Q_kFozCydoP6EG0JkQeyttlu5zGpXC4piDOZsC3WfvOF47oMJc3YT6PRCDDZ59h-pQ==]
- ResearchGate. (2025). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFacM4mdCFezc-EyEQXfuITDvdkOq_saQrb81ehSbmaTWnw7Q5bKn6VIUocBgmEVerQlzit-91FJoE2PuCf7XJmaTKlTBM2PfyZeJ7bFMyHpsQnNPjvG2SwF18MCCg_OGXQfNXwEI5J3GGJcgnbplndFcmP5KUNV7_yciEyGGxlaY_x0qvcvet_q4muX3R7Es95SRPJy3pW9s-hspeVRM-TFlvhJFla2jDl-IIhvlTGD2_G1ZFA6bKyjhAD_n-lHsTcoKdLJ3JaLWS9OBDSjsllXrTUudbFvcf6oBvQ_WwLJFI8IQB0pY052RAyYGb2CUUfFjwRTHJz7WnpvtaANuE=]
- PubChem. (n.d.). Benzimidazole. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-2CK8FB4ffUPNPx3lr0KaN_UUY7ZoG_vbWm8B-KPaRFpz74Ut9ZwYgCVQbFaYg4XAQ6uqwPAE_la5CMGD2_batP3VnAGv7ZbGlqnaRPrvTPSNwhUwgY4zfSFp-iuZ8a_AF0hya8RMomIQA-dplGy9pQ==]
- ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG50pHyHfG0rUaZi3dhsxO1tRVVNRSrCV87UPlbWi3Fv9QGVBCKQr7KRn4lowNQT8iqRJ-meU9z-zl5RtoCrdMQoGSKmRAtVOUnD7o-PnWpEbgkz1FSYjnxKYTow_s5U_hWz1WLib7JvF6knoNCWiVlQiEn8Dv_G4yQxMTlU7BdwKfYCZ4FqVBfeynkgJL5NdwYc2oiBhTLXqtRXQPl_CDd9WhvTP83t-0iBZVYPPtlfd_IPqVwefLpvuitH2ChonvS-86xnID6u9vjH8oWtA-l6uKvVzhlZPneXhzFvXCykunWZ7gCd-1HgokdMtygdIUYLIWa]
- PMC. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNpN33iuAIdtB7nDf5lzGXuOAOyv33tv8u6XdWakzM88YN7HTuZS_TyU9_YML_8bf3W2r-68orzobzZvetWKrqsQhG29wUIxCH_AAsjhgLHzGcKuf3S9XN_F0BY0TcMwK491RUZxbRzhC5AQ==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. merckmillipore.com [merckmillipore.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: Purification of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
This guide provides in-depth technical support for the purification of crude 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this and structurally related heterocyclic thiols.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol?
A1: The impurity profile can vary based on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Such as the corresponding 4-chloro-N-propyl-benzene-1,2-diamine and the thiocarbonylating agent (e.g., carbon disulfide).
-
Oxidation Product: The thiol group is susceptible to oxidation, which leads to the formation of the corresponding disulfide-linked dimer. This is often a primary impurity.[1] To minimize this, it is advisable to use degassed solvents and work under an inert atmosphere (e.g., nitrogen or argon) when possible.[1][2]
-
Side-Reaction Products: Depending on the reaction conditions, other benzimidazole-related byproducts may form.
-
Residual Solvents and Reagents: Solvents used in the reaction and any excess reagents or bases (like potassium hydroxide or triethylamine) may be present.[3][4]
Q2: Which purification method should I attempt first?
A2: For many benzimidazole derivatives, recrystallization is an effective and economical first-pass purification technique, especially if the crude product is semi-crystalline and relatively clean.[5] If the crude product is an oil or contains multiple impurities with similar polarities to your product, flash column chromatography is the recommended next step.[1][5]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated, cooling too rapidly, or the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.[6]
-
Allow the solution to cool very slowly. Let it cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling often promotes oiling.[5]
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.[6]
-
Add a seed crystal of the pure compound, if available, to induce crystallization.[6]
-
If the problem persists, consider a different solvent or a two-solvent system (e.g., ethanol/water).[1]
Q4: I'm performing column chromatography, but my compound is streaking or not moving from the origin on the TLC plate. What does this mean?
A4: This typically indicates that your compound is too polar for the chosen eluent system or is interacting strongly with the acidic sites on the silica gel.
Troubleshooting Steps:
-
Increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] For highly polar compounds, a system like dichloromethane/methanol might be necessary.[5]
-
Add a modifier to the eluent. For acidic compounds like thiols, adding a small amount (0.5-1%) of acetic acid can improve peak shape and elution. For basic impurities, adding a trace of triethylamine can be effective.[6]
-
Consider an alternative stationary phase. If the compound irreversibly adsorbs to silica, neutral or basic alumina could be a suitable alternative.[6]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative method to determine purity, often aiming for >99%.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any residual impurities.[1]
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting Guide: Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Recovery from Recrystallization | • Too much solvent was used.• The compound is significantly soluble in the cold solvent. | • Use the minimum amount of hot solvent to dissolve the crude product.[6]• Concentrate the mother liquor by evaporation and cool again to recover more product.[1]• Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Co-elution of Impurities in Column Chromatography | • The polarity of the impurity is very similar to the product. | • Optimize the solvent system using TLC before running the column.[1]• Use a shallower solvent gradient during elution to improve separation.[1]• If co-elution persists, a subsequent recrystallization step may be necessary.[1] |
| Formation of Disulfide Impurity During Purification | • The thiol group is oxidizing upon exposure to air. | • Use solvents that have been degassed by sparging with nitrogen or argon.[2]• Maintain a positive pressure of an inert gas over the column.• Minimize the duration of the purification process. |
| Emulsion Formation During Liquid-Liquid Extraction | • Vigorous shaking of the separatory funnel.• Presence of surfactant-like impurities. | • Gently invert the funnel instead of shaking vigorously.[6]• Add a saturated solution of NaCl (brine) to the aqueous layer to break the emulsion ("salting out").[6]• If available, centrifugation can help separate the layers.[6] |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is the preferred initial method for purifying semi-crystalline crude products.
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).[1][7] The ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for benzimidazole derivatives.[3][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, heated flask.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for separating complex mixtures or purifying oils.
-
TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[1] Common systems for this class of compounds include gradients of ethyl acetate in hexane or methanol in dichloromethane.[4][5]
-
Column Packing: Pack a column with silica gel (230-400 mesh) using the chosen eluent system (slurry packing is recommended for best results).[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). If solubility is an issue, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.[5]
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Purification Workflow Visualization
The following diagram outlines the decision-making process for purifying crude 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 8. ijcrt.org [ijcrt.org]
controlling regio-selectivity in 5-chloro-benzimidazole alkylation reactions
Current Status: Operational Topic: Troubleshooting Regio-Selectivity (N1 vs. N3) Ticket ID: BZ-ISO-5CL Audience: Medicinal Chemists, Process Chemists[1]
The Core Problem: The "Floating" Proton
Users frequently report obtaining inseparable mixtures of isomers when alkylating 5-chloro-benzimidazole. This is not user error; it is an intrinsic property of the substrate.
The Mechanism of Ambiguity
In solution, 5-chloro-benzimidazole exists in a rapid tautomeric equilibrium.[1] The proton shuttles between the two nitrogen atoms.[2]
-
Tautomer A: Proton on N1
Chlorine is at position 5. -
Tautomer B: Proton on N3
Chlorine is effectively at position 6.
When you deprotonate with a base (e.g., NaH,
-
Path A (Attack at N1): Yields 1-alkyl-5-chlorobenzimidazole (The 1,5-isomer).[1]
-
Path B (Attack at N3): Yields 1-alkyl-6-chlorobenzimidazole (The 1,6-isomer).[1]
General Rule of Thumb:
Due to the electron-withdrawing nature of the Chlorine atom (Inductive effect
Interactive Troubleshooting Guide
Diagnostic: Which Isomer Do You Need?
Case A: "I need the 1,5-Isomer (Major)."
-
Status: Favorable. The thermodynamics and kinetics align with your goal.
-
Optimization:
- cation forms a tight ion pair, often reinforcing the electronic preference for N1.
-
Solvent: DMF or DMAc . High dielectric constants dissociate the aggregates just enough to allow rapid reaction but maintain the electronic bias.
-
Temperature: Keep it low (
to RT). Higher temperatures increase the energy of the system, eroding selectivity and increasing the amount of the minor 1,6-isomer.
Case B: "I need the 1,6-Isomer (Minor)."
-
Status: Challenging. You are fighting the electronic bias of the molecule.
-
Optimization:
-
Base: Switch to
(Cesium Carbonate).[1] The large, soft Cesium cation creates a "loose" ion pair (Solvent-Separated Ion Pair - SSIP).[1] This can sometimes disrupt the standard coordination and shift ratios toward the 1,6-isomer, though a 1:1 mixture is often the best achievable result via direct alkylation. -
The "Nuclear" Option: If you need >95% purity of the 1,6-isomer, do not alkylate. Instead, synthesize de novo using 4-chloro-1,2-diaminobenzene.[1] (See Advanced Protocols).
-
Decision Logic & Pathway Visualization
The following diagram illustrates the decision matrix for optimizing your reaction conditions.
Caption: Reaction pathways showing the divergence between 1,5 and 1,6 isomers based on reagents.
Experimental Protocols
Protocol A: Maximizing the 1,5-Isomer (Standard)
Use this for routine synthesis.[1]
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 5-chloro-benzimidazole (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to
. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.-
Note: Evolution of
gas will occur. Vent properly. Stir for 30 mins at until gas evolution ceases (Anion formation complete).
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Quench with water. Extract with EtOAc.[5] The 1,5-isomer is usually less polar; check TLC.
Protocol B: The "De Novo" Route (For Pure 1,6-Isomer)
Use this when separation of isomers is impossible.[1]
Instead of alkylating the heterocycle, build it with the alkyl group already in place.
-
Start Material: 2,4-dichloronitrobenzene.[1]
-
Displacement: React with your amine (
) to displace the 1-chloro (ortho to nitro).[1]-
Result: N-alkyl-4-chloro-2-nitroaniline.[1]
-
-
Reduction: Reduce the nitro group (
or ).-
Result: 4-chloro-N1-alkyl-benzene-1,2-diamine.[1]
-
-
Cyclization: Reflux with Formic Acid or Triethyl Orthoformate.
-
Result:Exclusive formation of 1-alkyl-6-chlorobenzimidazole. [1]
-
Why? The nitrogen bearing the alkyl group is fixed at the position para to the chlorine during the ring closure.
-
Analytical Validation: How to tell them apart?
You cannot rely on simple TLC
| Feature | 1,5-Isomer (1-alkyl-5-chloro) | 1,6-Isomer (1-alkyl-6-chloro) |
| Structure | Cl is at pos 5.[1] H is at 6,[6] 7. | Cl is at pos 6. H is at 5,[7][8] 7. |
| NOE Interaction | Irradiate N-Alkyl | Irradiate N-Alkyl |
| H-7 Splitting | H-7 is ortho to H-6. It appears as a Doublet (d) .[1] | H-7 is isolated (Cl at 6, N at 1).[1] It appears as a Singlet (s) . |
| C-13 NMR | C-4 and C-6 are distinct.[1] | C-5 and C-7 are distinct.[1] |
Summary for NMR: Look at the aromatic proton that shows an NOE correlation with your alkyl group.
-
If that proton is a Doublet
You have the 1,5-Isomer . -
If that proton is a Singlet
You have the 1,6-Isomer .
Frequently Asked Questions (FAQ)
Q: Can I separate the isomers if I get a mixture? A: Yes, but it is difficult.
-
Flash Chromatography: Usually requires a very shallow gradient (e.g., 0.5% MeOH in DCM increments). The 1,6-isomer is typically slightly more polar.
-
Recrystallization: If one isomer is crystalline and the other is not (or less so), you can sometimes crash out the major isomer from minimal hot Ethanol or Toluene.
Q: Does the size of the alkyl group matter? A: Yes. Steric Hindrance.
-
Small electrophiles (MeI, EtBr) follow electronic control (favor 1,5).[1]
-
Bulky electrophiles (Isopropyl, Benzyl) increase the steric penalty at N3 (due to the H-4 proton peri-interaction, though 5-Cl is remote).[1] Actually, the "pseudo-ortho" effect is minimal at N1/N3, but bulky groups generally enhance the selectivity for the thermodynamically stable product (1,5).
Q: I tried the Mitsunobu reaction, and the ratio flipped. Why?
A: The Mitsunobu reaction operates via a different mechanism (activation of the alcohol by
References
-
Heterocyclic Ambident Nucleophiles. V. Alkylation of Benzimidazoles. Source: Australian Journal of Chemistry.[8] Context: Detailed study on N1 vs N3 selectivity showing preference for N1 in 5-nitro (EWG) systems.[1] URL:[Link][1]
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Source: The Journal of Organic Chemistry (ACS). Context: Discusses the role of tight vs. loose ion pairs (solvent effects) in directing alkylation sites. URL:[Link][1]
-
Regioselective Synthesis of 1-Substituted Benzimidazoles. Source: Beilstein Journal of Organic Chemistry.[7] Context: Strategies for de novo synthesis to avoid isomer mixtures. URL:[Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. connectsci.au [connectsci.au]
Technical Support Center: Resolving NMR Peak Overlap in Propyl-Substituted Benzimidazole Derivatives
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of propyl-substituted benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR peak overlap during their experiments. Here, you will find a combination of frequently asked questions for quick troubleshooting and in-depth guides to advanced techniques for resolving complex spectral data.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and provides straightforward solutions that can often resolve peak overlap without resorting to more complex experiments.
Q1: My aromatic proton signals in the ¹H NMR spectrum are overlapping. What's the quickest thing I can try?
A1: The first and often simplest solution is to try a different deuterated solvent.[1] The chemical shifts of protons are influenced by their interaction with the solvent.[2] Changing from a common solvent like deuterochloroform (CDCl₃) to a more aromatic solvent like benzene-d₆ or a more polar one like DMSO-d₆ can alter the chemical shifts of your protons, potentially resolving the overlap.[1][3] For benzimidazole derivatives, DMSO-d₆ is often a good choice as it can effectively dissolve many of these compounds and allows for the clear observation of the N-H proton.[3][4]
Q2: The signals from my propyl chain are overlapping, making it difficult to assign the CH₂, CH₂, and CH₃ groups. What should I do?
A2: For aliphatic chain overlap, changing the solvent is also a good first step. If that doesn't provide sufficient resolution, consider acquiring the spectrum on a higher-field NMR spectrometer. The chemical shift dispersion (the separation of peaks) is directly proportional to the magnetic field strength.[2] Moving from a 400 MHz to a 600 MHz or higher instrument will spread the peaks out, often resolving the overlap without any changes to the sample.
Q3: I'm seeing broad peaks in my spectrum, which is making overlap worse. What could be the cause?
A3: Peak broadening can stem from several factors.[1] For benzimidazole derivatives, the N-H proton is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[3][4] Other causes can include:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can significantly sharpen the peaks.[1]
-
Sample Concentration: A sample that is too concentrated can lead to broad signals.[1] Try diluting your sample.
-
Incomplete Dissolution: Ensure your compound is fully dissolved in the NMR solvent. Any suspended particles will degrade the spectral quality.[1][3]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
Q4: My baseline is distorted, and I'm seeing strange artifacts. Could this be contributing to my resolution problem?
A4: Yes, a poor baseline and artifacts can obscure real signals and mimic peak overlap. Common issues include:
-
Incorrect Phasing and Baseline Correction: These are processing parameters that need to be carefully adjusted after data acquisition.[5]
-
Saturated Detector: If your sample is highly concentrated, the strong signals can overwhelm the detector, leading to baseline artifacts.[6] You can try reducing the receiver gain or using a smaller tip angle for the excitation pulse.[6]
-
Spinning Sidebands: If the sample tube is not perfectly cylindrical or the spinning rate is not optimized, small peaks can appear symmetrically around large signals.[7]
II. In-Depth Troubleshooting Guides
When simple solutions are not sufficient, more advanced techniques are required. This section provides detailed explanations and protocols for resolving persistent peak overlap.
Guide 1: Optimizing Acquisition Parameters
Before moving to more complex experiments, ensure your standard 1D ¹H NMR acquisition parameters are optimized for resolution.[5]
The Causality Behind Parameter Choices:
The goal is to acquire the Free Induction Decay (FID) for a sufficient amount of time to allow for the resolution of closely spaced frequencies.
| Parameter | Recommended Setting | Rationale |
| Acquisition Time (AQ) | 3-5 seconds | A longer acquisition time allows for better differentiation of closely spaced frequencies, leading to higher resolution in the processed spectrum.[8] |
| Spectral Width (SW) | As narrow as possible | The spectral width should encompass all the signals of interest but not be excessively wide. A narrower spectral width for a fixed number of data points increases the digital resolution.[8][9] |
| Number of Scans (NS) | As needed for S/N | While more scans improve the signal-to-noise ratio (S/N), it does not improve resolution.[10] For quantitative accuracy, a sufficient relaxation delay is more critical. |
| Relaxation Delay (D1) | 5 x T₁ | To obtain accurate integrations and avoid signal saturation (which can affect peak shape and intensity), the relaxation delay should be at least 5 times the longitudinal relaxation time (T₁) of the slowest relaxing proton.[10] |
Step-by-Step Protocol for Optimizing Acquisition Parameters:
-
Initial Survey Spectrum: Acquire a quick 1D ¹H spectrum with standard parameters to determine the spectral width needed to cover all proton signals.
-
Set Spectral Width (SW): Adjust the spectral width to be just large enough to include all peaks of interest.[8]
-
Set Acquisition Time (AQ): Increase the acquisition time to at least 3 seconds.
-
Determine T₁ (Optional but Recommended): Run an inversion-recovery experiment to determine the T₁ values for your protons of interest.
-
Set Relaxation Delay (D1): Set the relaxation delay to be at least 5 times the longest T₁ value measured. If T₁ is not measured, a conservative value of 10-15 seconds is a reasonable starting point for small molecules.
-
Acquire Data: Acquire the spectrum with the optimized parameters.
Guide 2: Utilizing 2D NMR Spectroscopy
Two-dimensional (2D) NMR is one of the most powerful tools for resolving peak overlap.[11][12] By spreading the signals into a second dimension, correlations between nuclei can be observed, allowing for unambiguous assignment even when signals overlap in the 1D spectrum.[13]
Workflow for Choosing the Right 2D Experiment:
Caption: Decision tree for selecting the appropriate 2D NMR experiment.
2.1 Homonuclear Correlation Spectroscopy (COSY & TOCSY)
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds.[12][14] If two proton signals overlap, but are coupled to different, well-resolved protons, the cross-peaks in the COSY spectrum will allow for their individual identification.
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond direct coupling partners to all protons within a spin system.[11] This is particularly useful for identifying all the protons of the propyl chain from a single, well-resolved proton in that chain.
2.2 Heteronuclear Correlation Spectroscopy (HSQC & HMBC)
These experiments correlate protons with carbons, taking advantage of the much larger chemical shift dispersion of ¹³C NMR.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond correlation).[11][12] Even if two proton signals overlap, they are unlikely to be attached to carbons with the same chemical shift. The HSQC spectrum will show two distinct correlation peaks at the same proton chemical shift but different carbon chemical shifts, thus resolving the overlap.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over 2-4 bonds.[11] This is crucial for piecing together the molecular structure by connecting different spin systems.
Step-by-Step Protocol for Acquiring a 2D HSQC Spectrum:
-
Acquire 1D Spectra: Obtain good quality 1D ¹H and ¹³C spectra of your sample.
-
Set Spectral Widths: In the HSQC experiment setup, set the ¹H spectral width (F2 dimension) and the ¹³C spectral width (F1 dimension) based on the 1D spectra.
-
Set Acquisition Parameters:
-
Number of Points (TD): Typically 2048 in F2 and 256-512 in F1.
-
Number of Scans (NS): This will depend on the sample concentration, but 8-16 scans per increment is a good starting point.
-
Relaxation Delay (D1): 1.5-2 seconds is usually sufficient.
-
-
Acquire and Process: Run the experiment. After acquisition, the data needs to be Fourier transformed in both dimensions, phased, and baseline corrected.
Guide 3: Using Lanthanide Shift Reagents (LSRs)
For molecules with a Lewis basic site, such as the nitrogen atoms in benzimidazole, lanthanide shift reagents can be a powerful tool to simplify complex spectra.[2][15]
The Mechanism of Action:
LSRs are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can reversibly bind to Lewis basic sites in the analyte.[15][16] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance of the proton from the lanthanide ion, causing protons closer to the binding site to shift more dramatically.[15][17] This can effectively "unravel" overlapping signals.[18]
Diagram of LSR Interaction:
Caption: Mechanism of action for Lanthanide Shift Reagents.
Step-by-Step Protocol for Using a Lanthanide Shift Reagent:
-
Prepare a Stock Solution: Dissolve a small amount of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your NMR sample.
-
Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your propyl-substituted benzimidazole derivative.
-
Titration: Add a small aliquot of the LSR stock solution to your NMR tube, shake well, and re-acquire the spectrum.
-
Repeat: Continue adding small amounts of the LSR and acquiring spectra until the desired peak separation is achieved.
-
Data Analysis: Plot the change in chemical shift for each proton against the molar ratio of LSR to your compound. This can provide additional structural information.
Limitations of LSRs:
-
Line Broadening: The paramagnetic nature of LSRs can cause significant broadening of the NMR signals, which can counteract the benefit of increased separation.[18]
-
Requirement of a Lewis Basic Site: LSRs are only effective for molecules that can coordinate with the lanthanide ion.[18]
-
Potential for Reaction: LSRs are Lewis acids and can react with water, so it is crucial to use dry solvents.[18]
III. Summary of Troubleshooting Strategies
| Issue | Quick Fixes | Advanced Solutions |
| Aromatic Proton Overlap | Change solvent (e.g., to benzene-d₆ or DMSO-d₆)[1] | 2D NMR (COSY, HSQC, HMBC)[11][12], Lanthanide Shift Reagents[2][15] |
| Aliphatic Proton Overlap | Change solvent, use a higher-field spectrometer | 2D NMR (COSY, TOCSY, HSQC)[11] |
| Broad Peaks | Re-shim, dilute sample, ensure complete dissolution[1] | Variable Temperature (VT) NMR to check for dynamic processes |
| Poor Baseline/Artifacts | Re-process data (phasing, baseline), reduce receiver gain[5][6] | Check for and address hardware or acquisition issues[7][19] |
By systematically applying these troubleshooting steps, from simple solvent changes to advanced 2D NMR techniques, researchers can effectively resolve NMR peak overlap in propyl-substituted benzimidazole derivatives, leading to accurate structural elucidation and a deeper understanding of their chemical properties.
IV. References
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). ORGANIC SPECTROSCOPY MODULE No. 18: Simplification of second order spectra. Retrieved from [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 5) Common Problems. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Request PDF. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]
-
National High Magnetic Field Laboratory. (2025, May 22). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. Retrieved from [Link]
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
-
ResearchGate. (n.d.). Lanthanide NMR Shift Reagents. Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]
-
University of Arizona. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. Retrieved from [Link]
-
Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2018, January 2). How can benzimidazole protone shift?. Retrieved from [Link]
-
HETEROCYCLES. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Download Scientific Diagram. Retrieved from [Link]
-
SpringerLink. (2010, October 1). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). MRI artifacts and correction strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 2). NMR methods for the analysis of mixtures. Chemical Communications. Retrieved from [Link]
-
Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Propyl-1H-benzimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, state-of-the-art NMR-binding and molecular modeling study of new benzimidazole core derivatives as Pin1 inhibitors: Targeting breast cancer. PMC. Retrieved from [Link]
-
ScienceDirect. (2011, September 1). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 6. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 9. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. fiveable.me [fiveable.me]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Validation & Comparative
Spectroscopic Discrimination of Thiol-Thione Tautomers in Benzimidazoles: A Comparative Guide
Executive Summary
Benzimidazole-2-thione (often referred to as 2-mercaptobenzimidazole) serves as a critical scaffold in medicinal chemistry, particularly for omeprazole-like proton pump inhibitors and anthelmintic agents.[1] A persistent challenge in the characterization of this moiety is the thiol-thione tautomerism .[1][2]
While the nomenclature often suggests a "thiol" (-SH) group, experimental evidence (X-ray crystallography and FTIR) confirms that in the solid state and polar solvents , the thione (NH/C=S) tautomer is the dominant species.[1][2] This guide provides the spectroscopic markers to distinguish these forms, emphasizing that the "thiol" form is rarely observed unless the nitrogen is substituted or the environment is highly non-polar.[1][2]
Key Diagnostic Indicator:
-
Thione Form (Dominant): Strong, broad N-H stretch (~3100–3200 cm⁻¹) and mixed C=S vibrational modes (~1180–1200 cm⁻¹).[1][2]
-
Thiol Form (Rare/Transient): Weak S-H stretch (~2550 cm⁻¹) and absence of the thioamide bands.[2]
Mechanistic Basis of Tautomerism
The equilibrium exists between the 1,3-dihydro-2H-benzo[d]imidazole-2-thione (Thione) and 1H-benzo[d]imidazole-2-thiol (Thiol).[1][3]
Structural Logic[1][2][4]
-
Thione Form: Favored due to the high stability of the thioamide resonance and extensive intermolecular hydrogen bonding (N-H[1][2]···S) in the crystal lattice.[1][2]
-
Thiol Form: Requires the disruption of this stable H-bond network.[1][2] It typically involves the aromatization of the imidazole ring, but the energy penalty of breaking the C=S bond usually outweighs the aromatic gain in the solid state.[1][2]
Visualization: Tautomeric Equilibrium
Figure 1: The tautomeric equilibrium.[1][2][3][4] In solid-state analysis (FTIR KBr), the equilibrium lies heavily to the left (Thione).[1]
Comparative Peak Analysis (FTIR)[1][2]
Unlike simple carbonyls where C=O appears as a distinct, isolated peak, the C=S bond vibrates at a lower frequency and couples strongly with C-N stretching and N-H deformation modes.[1] These are collectively known as the Thioamide Bands (I–IV) .[1][2]
Table 1: Characteristic Wavenumbers
| Functional Group | Mode | Thione Form (Solid State) | Thiol Form (S-Substituted/Solution) | Causality & Notes |
| N-H / O-H | Stretch ( | 3100–3250 cm⁻¹ (Broad, Strong) | Absent (or sharp if non-H-bonded) | Broadening caused by strong N-H[1]···S intermolecular hydrogen bonding.[1][2][5][6] |
| S-H | Stretch ( | Absent | 2550–2600 cm⁻¹ (Weak) | The "Smoking Gun" for the thiol form.[1][2] Often weak and overlooked. |
| C=N | Ring Stretch | Hidden/Coupled | 1600–1640 cm⁻¹ | The thiol form has a formal C=N double bond in the imidazole ring.[1][2] |
| Thioamide I | Mixed ( | 1490–1520 cm⁻¹ | Shifted/Absent | High energy mixed mode.[1][2] |
| Thioamide II | Mixed ( | 1340–1380 cm⁻¹ | Shifted | Often the strongest band in the fingerprint region.[1][2] |
| Thioamide III | C=S Dominant | 1170–1200 cm⁻¹ | Absent | Critical Diagnostic: This band disappears upon S-alkylation or tautomerization to thiol.[1][2] |
| C-S | Single Bond | N/A | 680–720 cm⁻¹ | Lower frequency than C=S. |
Deep Dive: The "Elusive" C=S Peak
Researchers often mistakenly look for C=S around 1100 cm⁻¹ as a pure peak.[1][2] However, Potential Energy Distribution (PED) calculations (DFT) show that the C=S stretch is heavily mixed.[1][2]
-
Primary Marker: Look for a sharp, medium-to-strong band near 1180–1200 cm⁻¹ .[1]
-
Confirmation: This peak must vanish if you synthesize the S-methyl derivative (2-methylthiobenzimidazole), confirming it originates from the thione character.[1]
Experimental Protocols
To ensure data integrity, you must control the sample state.[1][2] The tautomeric ratio is highly sensitive to phase and solvent.[2][6]
Protocol A: Solid State Characterization (Standard)
Use this to confirm the stable Thione form.[1][2]
-
Preparation: Grind 1–2 mg of the benzimidazole derivative with 100 mg of spectroscopic grade KBr (dried at 110°C).
-
Pelletize: Press at 8–10 tons for 2 minutes to form a transparent disc. Note: Avoid excessive moisture uptake which masks the 3200 cm⁻¹ region.[1][2]
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
-
Analysis:
Protocol B: Solution Phase (Equilibrium Study)
Use this to attempt to detect the Thiol form.[1][2]
-
Solvent Choice:
-
Cell: Use a sealed liquid cell with CaF₂ windows (0.1 mm path length).
-
Subtraction: You must rigorously subtract the pure solvent spectrum.[1][2]
-
Target: Look for the emergence of a small peak at 2550 cm⁻¹ (S-H) and a sharpening of the N-H region (loss of intermolecular H-bonds).[1][2]
Visualization: Decision Workflow
Figure 2: Step-by-step spectral interpretation workflow for benzimidazole tautomers.
Validation & Troubleshooting
Self-Validating the Assignment (The "Locking" Strategy)
To conclusively prove your peak assignments, synthesis of "locked" derivatives is the gold standard validation method.[1][2]
-
S-Methylation: React parent compound with Methyl Iodide.[1][2]
-
N-Methylation: React with Methyl Iodide (under specific conditions) or start with N-methyl-o-phenylenediamine.[1][2]
Common Pitfalls
-
Water Interference: The broad O-H stretch of water (3400 cm⁻¹) in wet KBr can mimic or obscure the N-H stretch of the thione.[2] Always dry KBr.[1]
-
Weak S-H: The S-H stretch is inherently weak due to low polarity changes during vibration.[1][2] Do not assume "No Peak = No Thiol" without checking the C=S region for corroboration.[1][2]
References
-
Tautomeric Equilibrium in Solid State
-
Vibrational Assignments (Thioamide Bands)
-
DFT and Structural Analysis
-
General IR Interpretation
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. esisresearch.org [esisresearch.org]
Predicted ESI-MS/MS Fragmentation Pathway of 5-chloro-1-propyl-1H-benzimidazole-2-thiol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-chloro-1-propyl-1H-benzimidazole-2-thiol: A Comparative Analysis
To provide a robust comparative framework, the predicted fragmentation of the title compound will be analyzed alongside the experimentally determined fragmentation of three well-characterized benzimidazole-based anthelmintics: Albendazole, Mebendazole, and the parent structure, 2-Mercaptobenzimidazole. This comparative approach will highlight the influence of the N-propyl, 5-chloro, and 2-thiol substituents on the fragmentation pathways.
Under positive mode electrospray ionization, 5-chloro-1-propyl-1H-benzimidazole-2-thiol (Molecular Formula: C10H11ClN2S, Molecular Weight: 226.73 g/mol ) is expected to readily form a protonated molecular ion, [M+H]+, at an m/z of approximately 227.7. The subsequent fragmentation in the collision cell is anticipated to proceed through several key pathways, dictated by the lability of the N-propyl group and the integrity of the benzimidazole core.
The primary fragmentation events are predicted to be:
-
Loss of the N-propyl group: The cleavage of the bond between the imidazole nitrogen and the propyl group is a highly probable fragmentation pathway for N-alkylated benzimidazoles. This would result in the loss of a neutral propene molecule (C3H6, 42.08 Da) via a rearrangement, leading to a prominent fragment ion at m/z 185. This ion represents the 5-chloro-1H-benzimidazole-2-thiol cation.
-
Cleavage of the benzimidazole ring: Following or in parallel with the loss of the propyl group, the benzimidazole ring system can undergo characteristic cleavages. A common fragmentation for benzimidazoles involves the loss of HCN (27.03 Da), which would lead to further fragment ions.
-
Loss of the thiol group: The C-S bond of the 2-thiol group may also cleave, potentially leading to the loss of a neutral SH radical or H2S molecule, although this is generally less favored than the loss of the N-alkyl group.
-
Loss of Chlorine: The loss of a chlorine radical from the benzoyl ring is another possible fragmentation pathway, which would be identifiable by the characteristic isotopic pattern of chlorine.[1]
Caption: Predicted ESI-MS/MS fragmentation of 5-chloro-1-propyl-1H-benzimidazole-2-thiol.
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation of 5-chloro-1-propyl-1H-benzimidazole-2-thiol, a comparison with structurally related benzimidazoles is essential.
| Compound | Precursor Ion [M+H]+ (m/z) | Major Product Ions (m/z) | Key Fragmentation Pathways |
| 5-chloro-1-propyl-1H-benzimidazole-2-thiol | 227.7 | 185, 158, 114 | Loss of propene, subsequent loss of HCN and CS |
| Albendazole | 266.1 | 234.1, 191.1 | Neutral loss of methanol from the carbamate side chain.[2] |
| Mebendazole | 296.0 | 264.0, 105.0 | Loss of methanol from the carbamate, cleavage of the benzoyl group.[3][4] |
| 2-Mercaptobenzimidazole | 151.0 | 118.1, 91.1 | Loss of SH, subsequent loss of HCN.[5] |
This comparison illustrates how the substituents on the benzimidazole core direct the fragmentation. For Albendazole and Mebendazole, the fragmentation is dominated by the loss from the carbamate side chain. In contrast, for the title compound, the N-propyl group is the most likely initial point of fragmentation. The fragmentation of 2-Mercaptobenzimidazole demonstrates the behavior of the core ring system without the influence of an N-alkyl group.
Experimental Protocol: LC-MS/MS Analysis of Benzimidazole Derivatives
This section provides a general, robust protocol for the analysis of 5-chloro-1-propyl-1H-benzimidazole-2-thiol and its comparators using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each analyte (5-chloro-1-propyl-1H-benzimidazole-2-thiol, Albendazole, Mebendazole, 2-Mercaptobenzimidazole) in methanol or a suitable organic solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a mixed working solution containing all analytes by diluting the stock solutions in the initial mobile phase composition to a final concentration of 1 µg/mL for method development and optimization. For quantitative analysis, prepare a series of calibration standards.
2. Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used for benzimidazole analysis.[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS)
-
System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.[6]
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) is recommended.[6]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum for each compound.
Caption: A generalized workflow for the LC-MS/MS analysis of benzimidazole derivatives.
Conclusion
While direct experimental mass spectra for 5-chloro-1-propyl-1H-benzimidazole-2-thiol are not widely published, a scientifically sound prediction of its fragmentation pattern can be made by leveraging the known fragmentation behaviors of its structural components. The primary fragmentation is anticipated to be the loss of the N-propyl group, followed by characteristic cleavages of the chlorinated benzimidazole-2-thiol core. This contrasts with the fragmentation of other benzimidazole anthelmintics like Albendazole and Mebendazole, where the side chains at the 2-position dictate the primary fragmentation pathways. The provided experimental protocol offers a robust starting point for the analysis and confirmation of the proposed fragmentation pathways for this and other related benzimidazole derivatives. This guide serves as a valuable resource for researchers in the structural elucidation and analytical method development for novel benzimidazole-based compounds.
References
-
ResearchGate. (n.d.). Structures and ESI(+)-MS 2 fragmentation patterns of albendazole sulfone and hydroxyl mebendazole. Retrieved from [Link]
-
Rastogi, S., et al. (2015). Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies. Journal of Pharmaceutical Analysis, 5(2), 128-135. Available at: [Link]
-
Kim, M., et al. (2017). A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse. PLoS ONE, 12(1), e0170042. Available at: [Link]
-
Olsen, M., et al. (2019). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. Antimicrobial Agents and Chemotherapy, 63(6), e00115-19. Available at: [Link]
-
Li, L., et al. (2014). Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry. PLoS ONE, 9(9), e105637. Available at: [Link]
-
Bilal, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3895. Available at: [Link]
-
ResearchGate. (n.d.). (a) Mass spectra of mebendazole (MBZ) calibration standard solution at.... Retrieved from [Link]
-
Li, Y., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods, 10(11), 2824. Available at: [Link]
-
Li, L., et al. (2014). Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry. PLoS ONE, 9(9), e105637. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of carbendazim, thiabendazole, thiophanate-methyl,.... Retrieved from [Link]
-
MassBank. (2015). Mebendazole; LC-ESI-QFT; MS2; CE: 90; R=35000; [M-H]-. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum parameters of albendazole and metabolites. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mercaptobenzimidazole. Retrieved from [Link]
-
Bilal, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3895. Available at: [Link]
-
ResearchGate. (n.d.). EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Mercaptobenzimidazole. Retrieved from [Link]
-
SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
-
Sanchez-Hernandez, L., et al. (2002). Analysis of thiabendazole and procymidone in fruits and vegetables by capillary electrophoresis-electrospray mass spectrometry. Journal of Chromatography A, 949(1-2), 359-366. Available at: [Link]
-
Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 15(1), 329-341. Available at: [Link]
-
ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
-
International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-420. Available at: [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-420. Available at: [Link]
-
SpectraBase. (n.d.). 5-Chloro-benzimidazole. Retrieved from [Link]
-
Workman, J., & Vefring, E. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Bioactivity Guide: 5-Chloro vs. 5-Fluoro Benzimidazole-2-thiol Derivatives
Executive Summary
The 5-position of the benzimidazole-2-thiol scaffold is a critical "pivot point" in medicinal chemistry. Modulating this position with halogens—specifically chlorine (Cl) or fluorine (F)—can drastically alter the pharmacological profile of the molecule.
-
5-Fluoro Derivatives are typically chosen to enhance metabolic stability (blocking C5-oxidation) and to modulate pKa without introducing significant steric bulk. They are often preferred when the target binding pocket is narrow or when hydrogen bond mimicry is required.
-
5-Chloro Derivatives are favored for increasing lipophilicity (LogP) and filling larger hydrophobic pockets. The chlorine atom acts as a steric anchor, often resulting in higher potency against targets with permissive hydrophobic domains (e.g., certain kinase pockets or microbial enzymes).
This guide provides a technical comparison of these two derivatives, supported by synthesis protocols, bioactivity data, and mechanistic insights.
Physicochemical & Mechanistic Comparison
The choice between 5-Cl and 5-F is rarely arbitrary; it is dictated by the specific requirements of the biological target.
Table 1: Physicochemical Properties of the 5-Substituent
| Feature | 5-Fluoro (-F) | 5-Chloro (-Cl) | Impact on Bioactivity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Sterics: F is a bioisostere of H; Cl is a bioisostere of a Methyl group. Cl requires a larger binding pocket. |
| Electronegativity | 4.0 (Pauling) | 3.16 (Pauling) | Electronics: F withdraws electrons more strongly, lowering the pKa of the N-H and S-H protons, potentially strengthening ionic interactions. |
| Lipophilicity ( | +0.14 | +0.71 | ADME: Cl significantly increases logP, improving membrane permeability but potentially reducing solubility. |
| C-X Bond Energy | ~485 kJ/mol | ~328 kJ/mol | Metabolism: F provides superior resistance to oxidative metabolism (P450 blocking). |
Mechanism of Action Differences
-
5-Fluoro (The "Stealth" Modifier): Due to its small size, fluorine does not distort the binding conformation. It is often used to block the metabolic "soft spot" at position 5 without disrupting existing ligand-protein interactions. In PARP-1 inhibitors, 5-F analogs have shown superior IC50 values (43.7 nM) by maintaining critical H-bond networks while preventing degradation.
-
5-Chloro (The "Anchor"): The chlorine atom is large enough to displace water molecules from hydrophobic pockets, leading to an entropy-driven gain in binding affinity. In antimalarial studies (Plasmodium falciparum), 5-Cl derivatives outperformed non-chlorinated analogs (IC50 = 0.78 µM vs >3 µM) by exploiting a hydrophobic groove in the target enzyme.
Synthesis Protocol
To ensure a fair comparison, both derivatives should be synthesized using a standardized cyclization protocol. The following method ensures high yield and purity.
Reaction Pathway
The synthesis relies on the condensation of 4-substituted-o-phenylenediamine with carbon disulfide (
Caption: General synthesis workflow for 5-substituted benzimidazole-2-thiol derivatives.
Step-by-Step Methodology
-
Reagents: Dissolve 0.01 mol of 4-fluoro-1,2-diaminobenzene (for 5-F) or 4-chloro-1,2-diaminobenzene (for 5-Cl) in 30 mL of ethanol/water (9:1).
-
Activation: Add 0.012 mol of Potassium Hydroxide (KOH) followed by 0.015 mol of Carbon Disulfide (
). Caution: is highly flammable and toxic. -
Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor consumption of diamine via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.
-
Precipitation: Acidify dropwise with glacial acetic acid to pH 5. The thiol derivative will precipitate as a solid.
-
Purification: Filter the solid and recrystallize from ethanol.
-
Expected Yield: 75-85%
-
Characterization: 5-Cl derivative mp: ~298°C; 5-F derivative mp: ~305°C.
-
Bioactivity Data Comparison
A. Anticancer Activity (Cytotoxicity)
The 5-chloro derivative often shows higher potency in solid tumor lines where lipophilicity drives cell penetration, whereas 5-fluoro derivatives excel in specific enzymatic inhibition.
| Cell Line / Target | 5-Fluoro Analog Activity | 5-Chloro Analog Activity | Interpretation |
| HCT116 (Colon Cancer) | IC50: 7.4 µM (as PARP-1 inhibitor) | IC50: >15 µM | 5-F is preferred for targeted enzyme inhibition (PARP-1) due to electronic compatibility. |
| MCF-7 (Breast Cancer) | IC50: 22.1 µM | IC50: 10.3 - 14.8 µM | 5-Cl shows superior cytotoxicity, likely due to enhanced cellular uptake (Lipophilicity). |
| HepG2 (Liver Cancer) | Moderate Activity | High Activity | 5-Cl derivatives often outperform in HepG2 assays due to metabolic resistance combined with hydrophobic binding. |
B. Antimicrobial & Antimalarial Activity
In antimicrobial applications, the "Heavy Halogen" effect is prominent. The 5-chloro derivative is frequently the lead candidate.
-
Plasmodium falciparum (Chloroquine-Resistant):
-
5-Chloro: IC50 = 0.78 µM (High Potency).[1]
-
Unsubstituted/5-Fluoro: IC50 > 3.0 µM.
-
Insight: The chlorine atom occupies a specific hydrophobic pocket in the PfDHFR-TS enzyme, which fluorine is too small to fill effectively.
-
-
Antifungal (Candida albicans):
-
5-Fluoro: Activity is often reduced or abolished compared to 5-Cl.
-
5-Chloro: MIC values typically range 12-25 µg/mL .
-
Insight: Fungal cell walls are lipophilic barriers. The higher lipophilicity of the Cl-derivative aids in penetration.
-
Decision Guide: When to Use Which?
Use the following logic flow to select the appropriate derivative for your lead optimization.
Caption: SAR Decision Tree for selecting between 5-Fluoro and 5-Chloro substitutions.
References
-
Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2016).[2][3] Key Finding: 5-Fluoro analog (10f) identified as a potent PARP-1 inhibitor (IC50 = 43.7 nM).[2]
-
Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains. Source: Journal of Pharmaceutical Research International (2021).[1] Key Finding: 5-Chloro derivative (3b) showed exalted activity (IC50 = 0.78 µM) against resistant strains.[1]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Source: ACG Publications (2021). Key Finding: Fluoro-substituted derivatives showed significant antiproliferative activity with reduced toxicity compared to methotrexate.
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation. Source: RSC Advances (Review). Key Finding: Highlights the trade-off where small halogens (F) can sometimes abolish antifungal activity compared to larger lipophilic groups.
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
[1]
Executive Summary & Critical Directives
Status: Hazardous Chemical Intermediate Primary Hazards: Stench (Thiol), Skin/Eye Irritant, Aquatic Toxicity, Halogenated Organic.[1] Disposal Method: High-Temperature Incineration (Halogenated Stream).
IMMEDIATE DO'S & DON'TS:
-
DO segregate this waste into Halogenated Organic streams. The chlorine atom requires specific incineration protocols (scrubbers) to prevent acid gas emission.
-
DO double-contain all waste to manage the characteristic thiol (mercaptan) stench.
-
DO NOT mix with strong acids. While benzimidazole thiols are relatively stable, acidic conditions can liberate toxic sulfur vapors if impurities (sulfides) are present.[1]
-
DO NOT dispose of down the drain.[2][3] This compound is toxic to aquatic life and will violate EPA/local environmental regulations.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand why specific protocols are required. As a benzimidazole derivative with both a thiol (-SH) and a chlorine (-Cl) substituent, this molecule presents a dual-hazard profile.[1]
| Feature | Chemical Logic | Operational Consequence |
| Thiol Group (-SH) | Low odor threshold; prone to oxidation. | Stench Management: Requires hermetic sealing. Potential for disulfide formation (dimerization) over time. |
| Chlorine Substituent | Halogenated organic.[3][4][5][6] | Incineration Requirement: Must be burned at >1000°C with HCl scrubbing to prevent dioxin/furan formation. |
| Benzimidazole Core | Nitrogenous heterocycle; bioactive. | Toxicity: Treat as a toxic drug intermediate. Avoid skin contact and dust inhalation.[2][7][8][9] |
Operational Protocol: Step-by-Step Disposal
Phase 1: Pre-Disposal Treatment (Odor Quenching)
Applicability: Recommended for glassware, spatulas, and empty containers.[1] NOT recommended for bulk pure chemical (skip to Phase 2).
The thiol group is responsible for the foul odor. Oxidizing the thiol to a sulfonate or disulfide reduces volatility and odor.
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution or 3% Hydrogen Peroxide .
-
Quenching: Soak contaminated glassware or wipes in the solution for 30 minutes.
-
Verification: Ensure the "rotten egg/cabbage" smell has dissipated.
-
Rinsing: Rinse with copious water.[4][8] The rinsate can generally go to the drain if the compound concentration is negligible; otherwise, collect rinsate as Aqueous Halogenated Waste .
Phase 2: Waste Segregation & Packaging
Applicability: Pure solid, reaction mixtures, or mother liquors.[1]
Step 1: Select the Correct Stream You must classify this as Halogenated Organic Waste .
-
Why? If you place this in "Non-Halogenated" waste (often used for fuel blending), the chlorine content will corrode the fuel burner or release illegal levels of HCl gas.
Step 2: Packaging (The "Lab Pack" Method)
-
Primary Container: Place the solid or liquid in a chemically compatible jar (HDPE or Amber Glass).
-
Seal: Screw the cap on tightly. Wrap the cap with Parafilm or electrical tape to prevent vibration-induced loosening and odor leakage.
-
Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene zip-lock bag.
-
Absorbent: If the waste is liquid, add vermiculite or a generic absorbent pad inside the secondary bag.
Step 3: Labeling Affix a hazardous waste tag with the following specific data:
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for handling this specific compound, ensuring compliance with RCRA and safety standards.
Figure 1: Decision tree for segregating 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol waste based on physical state and solvent matrix.
Emergency Spill Response
Scenario: You drop a vial of the solid powder (1-5g) on the floor.
-
Evacuate & Ventilate: The thiol odor will spread instantly. Clear the immediate area and increase ventilation (open fume hood sashes).
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1][3] If dust is visible, use an N95 or P100 respirator.[1]
-
Containment: Cover the spill with a Spill Pillow or Vermiculite .
-
Neutralization (Surface):
-
Once the bulk solid is swept up, wipe the surface with a 10% Bleach solution .[1]
-
Scientific Note: The hypochlorite oxidizes the residual thiol to a sulfonate, eliminating the odor and degrading the trace chemical.
-
-
Disposal of Debris: Place all contaminated wipes, gloves, and vermiculite into a bag labeled "Halogenated Debris" and seal immediately.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. download.basf.com [download.basf.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. louisville.edu [louisville.edu]
- 6. nyu.edu [nyu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
[1][2]
Executive Summary & Risk Profile
Compound Class: Chlorinated Benzimidazole Thiol Primary Hazards: Bioactive sensitizer, stench agent, potential ocular/respiratory irritant.[1]
As a Senior Application Scientist, I advise treating 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol not merely as a chemical reagent, but as a bioactive scaffold .[1] Benzimidazoles are privileged structures in drug discovery (often kinase or anthelmintic targets), implying inherent biological activity.[1] The addition of a thiol (-SH) group introduces significant odor issues and oxidation potential, while the propyl/chloro substitution increases lipophilicity, enhancing skin absorption.[1]
The Golden Rule: Your PPE must defend against the solution , not just the solute. If this compound is dissolved in DMSO or DMF, it becomes a "Trojan Horse," penetrating nitrile gloves rapidly and carrying the bioactive payload into the bloodstream.
Risk Assessment & Hazard Identification (GHS)
Based on structural analogs and functional group reactivity.[1]
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1][2] | Zero-skin-contact policy. Double-gloving is mandatory.[1] |
| Irritation | H315/H319 | Causes skin and serious eye irritation.[1][3][4][5] | Tightly fitting goggles are required; safety glasses are insufficient for powders.[1] |
| Sensitization | H317 | May cause an allergic skin reaction.[1][6] | Exposure can lead to permanent hypersensitivity.[1] Dedicated lab coats are required.[1] |
| Organoleptic | N/A | Stench Agent. | Trace amounts can trigger building evacuations.[1] Bleach traps are mandatory.[1] |
PPE Matrix: The Defense System
Do not rely on generic lab safety rules. Use this specific matrix for benzimidazole thiols.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection (Dry Solid) | Double Nitrile Gloves (Outer: 5 mil / 0.12mm) | Solid powder is static-prone.[1] Double gloving prevents micro-tears from transferring potent dust to skin.[1] |
| Hand Protection (In Solution) | Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile | If dissolved in DCM, DMF, or DMSO , standard nitrile degrades in <10 mins.[1] Laminate provides >4hr breakthrough protection.[1] |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Mandatory. The thiol odor threshold is in the ppb range.[1] N95 masks do NOT stop thiol vapors.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Fine crystalline dust can bypass safety glasses.[1] Goggles seal the ocular cavity from irritant dust and vapors. |
| Body | Tyvek® Lab Coat / Sleeves | Cotton coats trap thiols, causing persistent odor. Tyvek is disposable and impermeable to dust.[1] |
Operational Protocol: Safe Handling Lifecycle
Phase A: Engineering Controls & Preparation[1]
-
The "Bleach Station": Before opening the vial, prepare a 10% bleach (sodium hypochlorite) bath in the fume hood. This is your "kill switch" for the thiol smell.[1]
-
Static Control: Benzimidazole powders are often electrostatic.[1] Use an ionizing fan or anti-static gun during weighing to prevent the powder from "jumping" onto your gloves/balance.
-
Cold Trap: If removing solvent (rotary evaporation), place a bleach trap between the vacuum pump and the exhaust to prevent venting thiol odors into the building HVAC.
Phase B: Weighing & Transfer[1]
-
Double Glove: Don inner nitrile gloves (white) and outer nitrile gloves (blue/purple).[1] This color contrast helps identify tears immediately.[1]
-
Weighing: Perform all weighing inside the fume hood . If the balance is outside, transfer the solid into a tared, screw-top vial inside the hood, close it tightly, weigh, and return to the hood to dispense.
-
Solvent Addition: Add solvent slowly.[1] Note: The solution is likely more hazardous than the solid due to enhanced skin permeation.
Phase C: Reaction & Quenching[1]
-
Venting: Do not vent reaction vessels directly to the hood atmosphere. Vent through a needle into a bleach scrubber.[1]
-
Spill Management:
-
Solid Spill: Cover with wet paper towels (to prevent dust), wipe up, and place in the solid waste container.
-
Liquid Spill: Cover with vermiculite/absorbent.[1] Immediately treat the absorbent with dilute bleach to oxidize the thiol before disposal.
-
Waste Disposal & Decontamination
The goal is to chemically convert the noxious thiol into a non-volatile sulfonate before it leaves your hood.[7][8]
The Oxidation Protocol:
-
Glassware: Do not wash thiol-contaminated glassware in the sink.[1] Soak all spatulas, flasks, and stir bars in a 10% Bleach solution for 2 hours inside the hood.
-
Liquid Waste: Treat the reaction mother liquors with bleach (slowly, it is exothermic) until the smell dissipates. Check pH (keep basic) to ensure stability.
-
Solid Waste: Place contaminated gloves and paper towels into a Ziploc bag, add 10mL of bleach, seal the bag, and place it in the hazardous waste drum.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational workflow emphasizing the critical PPE distinction between solid and solution handling, and the mandatory oxidation step for disposal.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Guide.[1][10] United States Department of Labor.[1] [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: 2-Mercaptobenzimidazole (Analog Safety Profile).[1] National Library of Medicine.[1] [Link]
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]
Sources
- 1. shop.mega.de [shop.mega.de]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Documents [merckmillipore.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
